Thalidomide-O-C11-acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H32N2O7 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
12-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxydodecanoic acid |
InChI |
InChI=1S/C25H32N2O7/c28-20-15-14-18(23(31)26-20)27-24(32)17-11-10-12-19(22(17)25(27)33)34-16-9-7-5-3-1-2-4-6-8-13-21(29)30/h10-12,18H,1-9,13-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
NPOAWJKHOFTRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Thalidomide-O-C11-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Thalidomide-O-C11-acid, a derivative of thalidomide (B1683933) featuring an 11-carbon carboxylic acid linker. Such molecules are of significant interest in the development of targeted therapies, particularly as components of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest, leading to its degradation.
The synthesis of this compound is a multi-step process that begins with the preparation of a hydroxylated thalidomide intermediate, followed by its coupling to a long-chain alkyl halide linker. This guide will detail the necessary experimental procedures, present quantitative data in a clear tabular format, and provide visualizations of the synthetic workflow.
Overall Synthesis Pathway
The synthesis of this compound is accomplished in two primary stages. The first stage involves the synthesis of 4-hydroxythalidomide from 3-hydroxyphthalic anhydride (B1165640) and 3-aminoglutarimide hydrochloride. The second stage is the coupling of 4-hydroxythalidomide with 11-bromoundecanoic acid via a Williamson ether synthesis to yield the final product.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Synthesis of 4-Hydroxythalidomide
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 3-Hydroxyphthalic Anhydride | 164.12 | 1.0 g | 1.0 |
| 3-Aminoglutarimide Hydrochloride | 164.59 | 1.0 g | 1.0 |
| Pyridine | 79.10 | 20 mL | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Reported Yield |
| 4-Hydroxythalidomide | 274.23 | 1.67 g | ~60-70% |
Table 2: Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 4-Hydroxythalidomide | 274.23 | 1.0 g | 1.0 |
| 11-Bromoundecanoic Acid | 265.19 | 1.2 g | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | Solvent |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield |
| This compound | 458.50 | 1.67 g | High |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for the synthesis of thalidomide analogs.
Materials and Reagents:
-
3-Hydroxyphthalic Anhydride
-
3-Aminoglutarimide Hydrochloride
-
Pyridine
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1.0 eq.) in pyridine, add triethylamine (2.2 eq.) and 3-hydroxyphthalic anhydride (1.0 eq.).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the coupling of 4-hydroxythalidomide with an 11-carbon alkyl halide linker.
Materials and Reagents:
-
4-Hydroxythalidomide
-
11-Bromoundecanoic Acid
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 11-bromoundecanoic acid (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures.
Thalidomide-O-C11-acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C11-acid is a synthetic, bifunctional molecule designed as a crucial component for the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of a thalidomide-based ligand, which selectively binds to the Cereblon (CRBN) protein, conjugated to an 11-carbon alkyl linker terminating in a carboxylic acid. This terminal acid group serves as a versatile chemical handle for covalently attaching a ligand that targets a specific Protein of Interest (POI). By functioning as an E3 ligase ligand-linker conjugate, this compound is a foundational building block for creating PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.
The core mechanism of action of any PROTAC built using this conjugate relies on the function of its thalidomide (B1683933) moiety. Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), act as "molecular glues" that modulate the activity of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex via its substrate receptor, CRBN.[1][2][3] This guide provides an in-depth overview of this mechanism, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Complex
The primary function of this compound within a PROTAC is to recruit the CRL4-CRBN E3 ubiquitin ligase complex. This recruitment initiates a catalytic cycle of targeted protein degradation.
-
Binding to Cereblon (CRBN) : The thalidomide portion of the molecule binds directly to a specific pocket within the CRBN protein.[4][5] CRBN serves as the substrate receptor for the CRL4 E3 ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1).[1][6]
-
Formation of a Ternary Complex : Once a PROTAC is constructed using this compound, it can simultaneously bind to both its target Protein of Interest (via the POI ligand) and CRBN (via the thalidomide ligand). This bridging action results in the formation of a transient, productive ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the Target Protein : The proximity induced by the PROTAC brings the POI close to the enzymatic machinery of the E3 ligase. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can participate in further catalytic cycles.
Neosubstrate Degradation: An Intrinsic Activity
An important consideration when using thalidomide-based ligands is their intrinsic ability to induce the degradation of endogenous proteins, known as "neosubstrates." The binding of thalidomide or its derivatives to CRBN alters the surface of the substrate receptor, creating a novel interface that recruits proteins not normally targeted by CRBN.[4][7]
The most well-characterized neosubstrates of the thalidomide-CRBN complex are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .[8][9][10][11][12] The degradation of these factors is responsible for the anti-myeloma and immunomodulatory effects of IMiDs.[10][12] When designing a PROTAC using this compound, this inherent activity must be considered, as it may lead to off-target effects or contribute to the overall therapeutic profile. The degradation of neosubstrates can be assessed using techniques like quantitative proteomics or Western blotting.[8]
Quantitative Data
Table 1: Binding Affinities of IMiDs to CRBN
| Compound | Assay Method | Binding Affinity (KD or Ki) | Reference |
|---|---|---|---|
| Thalidomide | FRET | Ki ≈ 4.4 µM | [13] |
| Thalidomide | Fluorescence Polarization | KD ≈ 250 nM | [13] |
| Pomalidomide | TR-FRET | IC50 ≈ 1.2 µM | [14] |
| Lenalidomide (B1683929) | TR-FRET | IC50 ≈ 1.5 µM | [14] |
| (S)-Thalidomide | Not Specified | 6-10 fold stronger than (R)-enantiomer |[4] |
Table 2: Neosubstrate Degradation Data for IMiDs
| Compound | Neosubstrate | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference |
|---|---|---|---|---|---|
| Lenalidomide | IKZF1 | MM.1S | Dose-dependent degradation observed | >80% at 1 µM | [8][9] |
| Lenalidomide | IKZF3 | MM.1S | Dose-dependent degradation observed | >80% at 1 µM | [8][9] |
| Pomalidomide | IKZF1 | MM.1S | More potent than lenalidomide | Not specified | [9] |
| Thalidomide | IKZF1 | MM.1S | Weaker than lenalidomide | Not specified |[8] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CRBN ligands and the PROTACs derived from them.
Protocol 1: CRBN Binding Affinity using Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor chip by detecting changes in the refractive index at the surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[15]
Methodology:
-
Immobilization: Covalently immobilize purified, recombinant human CRBN protein (often the thalidomide-binding domain) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Association: Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate for a defined period, recording the increase in the SPR signal (response units, RU).
-
Dissociation: Flow the running buffer alone over the chip and record the decrease in the SPR signal as the analyte dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Subtract the signal from a reference flow cell to correct for non-specific binding. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
Protocol 2: Western Blot for Target Protein Degradation
Principle: This is a standard immunoassay to detect and quantify the amount of a specific protein in a cell lysate. It is used to determine the efficacy (DC50 and Dmax) of a PROTAC at degrading its target protein.[6][16]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) at a suitable density. Treat the cells with a range of concentrations of the PROTAC for a predetermined amount of time (e.g., 2, 4, 8, 16, 24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.
Conclusion
This compound is a key enabling tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its mechanism of action is intrinsically linked to the well-characterized biology of thalidomide as a molecular glue. By inducing proximity between a target protein and the CRL4-CRBN complex, PROTACs built from this conjugate can trigger the selective, catalytic degradation of proteins that are otherwise difficult to target with conventional inhibitors. A thorough understanding of this mechanism, including the potential for neosubstrate degradation, is critical for the rational design and successful development of novel protein-degrading therapeutics.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide: Binding Affinity of Thalidomide-O-C11-acid to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between thalidomide (B1683933) derivatives and the Cereblon (CRBN) protein, a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). While specific quantitative binding affinity data for Thalidomide-O-C11-acid is not extensively available in peer-reviewed literature, this document outlines the well-characterized binding of the parent thalidomide molecule and its key derivatives. The principles, experimental methodologies, and signaling pathways described herein serve as a foundational resource for investigating the engagement of similar thalidomide-based compounds with Cereblon.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a linker designed for use in Proteolysis Targeting Chimera (PROTAC) technology[1][2]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[1]. The thalidomide moiety of this compound serves as the CRBN-binding element.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to CRBN is a crucial determinant of their activity. The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket within the CRBN thalidomide-binding domain[3][4]. The addition of a linker at the 4-position of the phthalimide (B116566) ring, as in this compound, is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule typically extends out of the primary binding pocket[5].
The following table summarizes the reported binding affinities for thalidomide and its clinically relevant derivatives to CRBN. It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.
| Compound | Dissociation Constant (KD) / Inhibition Constant (Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration with Cy5-thalidomide | [6] |
| (S)-thalidomide | ~6- to 10-fold stronger binding than (R)-enantiomer | Not Specified | [7] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration with Cy5-thalidomide | [6] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration with Cy5-thalidomide | [6] |
Experimental Protocols
Several biophysical and biochemical assays are commonly employed to quantify the interaction between thalidomide derivatives and CRBN.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index.
Methodology:
-
Immobilization: Recombinant CRBN, often as a complex with DDB1 or just the thalidomide-binding domain (TBD), is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling)[5][8].
-
Binding: A series of concentrations of the thalidomide derivative (analyte) in a suitable running buffer are injected over the sensor surface[5].
-
Detection: The association and dissociation of the analyte are monitored in real-time by detecting changes in the SPR signal[8].
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka)[3][5].
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation: Purified recombinant CRBN protein is placed in the sample cell of the ITC instrument, and the thalidomide derivative is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution[3][5].
-
Titration: A series of small injections of the thalidomide derivative are made into the CRBN solution[5].
-
Measurement: The heat change associated with each injection is measured[3].
-
Data Analysis: The resulting thermogram, a plot of heat change versus the molar ratio of the ligand to the protein, is analyzed to determine the binding parameters (KD, n, and ΔH)[5].
Competitive Elution Assay
This assay is used to determine the relative binding affinities of different compounds for CRBN.
Methodology:
-
Immobilization: A thalidomide analog is immobilized on affinity beads[8][9].
-
Binding: A cell lysate or a solution containing purified CRBN is incubated with the beads, allowing CRBN to bind to the immobilized thalidomide analog[8].
-
Washing: The beads are washed to remove non-specifically bound proteins[8].
-
Elution: The beads are then incubated with a solution containing a test compound. If the test compound binds to CRBN, it will compete with the immobilized analog and cause the elution of CRBN from the beads[8][9].
-
Analysis: The amount of eluted CRBN is quantified, typically by Western blotting, to assess the binding affinity of the test compound relative to the immobilized ligand[9].
Visualizations
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding affinity using SPR.
Signaling Pathway: Thalidomide-Mediated Neosubstrate Degradation
Caption: Thalidomide modulates the CRL4-CRBN E3 ligase.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of the C11 Linker in Thalidomide-O-C11-acid: A Technical Guide to a Core Component of PROTAC Technology
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of the C11 alkyl linker within the context of Thalidomide-O-C11-acid, a key building block for Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction to PROTACs and the Role of Thalidomide-based Linkers
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a pathogenic protein, PROTACs are designed to eliminate the target protein from the cell entirely. This is achieved by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Consequently, thalidomide-linker conjugates, such as this compound, are fundamental building blocks in the construction of CRBN-recruiting PROTACs.
The linker itself is not a passive spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Function of the C11 Linker in this compound
The "C11" in this compound denotes a linker composed of an eleven-carbon alkyl chain. This linker serves several crucial functions in the context of a fully assembled PROTAC:
-
Spatial Orientation and Distance: The primary role of the C11 linker is to span the distance between the CRBN E3 ligase and the target protein, enabling the formation of a productive ternary complex. The length and flexibility of the linker are critical for achieving an optimal orientation that facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the target protein.
-
Ternary Complex Stability and Cooperativity: The C11 linker contributes to the overall stability of the ternary complex. Favorable interactions between the linker and the surfaces of the target protein and/or the E3 ligase can enhance the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, is often a hallmark of highly effective degraders.
-
Physicochemical Properties: The alkyl nature of the C11 linker imparts a degree of lipophilicity to the PROTAC molecule. This can influence its cell permeability and solubility, which are key pharmacokinetic properties. The terminal carboxylic acid group on this compound provides a reactive handle for conjugation to a POI ligand.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantitatively assessed by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex can be evaluated using biophysical techniques that measure binding affinities and cooperativity.
While specific data for a PROTAC utilizing a this compound linker is not publicly available, the following tables present illustrative data based on general trends observed in the literature for thalidomide-based PROTACs with varying alkyl linker lengths targeting a hypothetical protein. This data demonstrates the critical importance of linker length optimization.
Table 1: Illustrative Degradation Efficiency of a Hypothetical BRD4-Targeting PROTAC with Varying Alkyl Linker Lengths
| Linker (n in Thalidomide-O-(CH2)n-acid) | DC50 (nM) | Dmax (%) |
| 5 | 150 | 75 |
| 8 | 50 | 90 |
| 11 | 25 | >95 |
| 14 | 75 | 85 |
| 16 | 200 | 70 |
This data is illustrative and intended to demonstrate the concept of linker optimization. Actual values are target and cell-line dependent.
Table 2: Illustrative Biophysical Properties of Ternary Complex Formation
| Linker (n in Thalidomide-O-(CH2)n-acid) | Ternary Complex K_d (nM) | Cooperativity (α) |
| 5 | 80 | 1.2 |
| 8 | 30 | 5.5 |
| 11 | 15 | 10.2 |
| 14 | 45 | 4.8 |
| 16 | 100 | 1.5 |
K_d values represent the dissociation constant of the ternary complex. Cooperativity (α) is a measure of the enhancement of binding affinity in the ternary complex compared to the binary interactions.
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of the epigenetic reader protein BRD4 by a thalidomide-based PROTAC leads to the downregulation of the oncogene c-MYC, a key regulator of cell proliferation and metabolism.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effect on c-MYC signaling.
The evaluation of a PROTAC's efficacy follows a logical workflow, from initial synthesis and characterization to cellular assays and downstream analysis.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 and Dmax.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a vehicle control.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform western blotting as described above.
-
Probe the membrane with antibodies against the POI, the E3 ligase, and other components of the complex to confirm their co-precipitation.
-
Conclusion
The C11 linker in this compound is a critical component that dictates the efficacy of the resulting PROTAC. Its length, flexibility, and chemical nature are key parameters that must be optimized to ensure the formation of a stable and productive ternary complex, leading to efficient and selective degradation of the target protein. A thorough understanding of the structure-activity relationships of different linkers, coupled with robust experimental validation, is essential for the successful development of novel PROTAC-based therapeutics.
The E3 Ligase Recruiting Properties of Thalidomide-O-C11-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-C11-acid as a critical component in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it incorporates the well-characterized thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C11 carboxylic acid linker, facilitating its conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). This document details the binding properties of the thalidomide core to CRBN, outlines key experimental protocols for characterizing such interactions, and illustrates the underlying molecular mechanisms and experimental workflows.
Core Concepts in Thalidomide-Mediated Protein Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins that are not the natural targets of CRBN.[1][4] This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to bring a protein of interest (POI) into proximity with an E3 ligase to trigger the POI's degradation.[5][6] this compound is a building block for constructing such PROTACs, providing the crucial link to the CRBN E3 ligase.[5][7]
Data Presentation: Quantitative Binding Affinities
While specific quantitative binding data for this compound is not extensively available in peer-reviewed literature, the binding affinity of the core thalidomide molecule and its clinically relevant derivatives to CRBN is well-documented. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.[1] The following table summarizes the reported binding affinities for thalidomide and its analogs.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[5] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide.[5] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide.[5] |
| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide. Experimental determination is required for a precise value. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Thalidomide-O-C11-acid_TargetMol [targetmol.com]
The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3]
The discovery that thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) bind to the Cereblon (CRBN) E3 ligase substrate receptor was a watershed moment for the field.[4][][6] This provided a readily available, potent, and drug-like E3 ligase handle, making CRBN one of the most widely hijacked E3 ligases in PROTAC development.[7][8] The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[][10] This guide provides an in-depth technical overview of the discovery, development, and optimization of thalidomide-based PROTAC linkers.
The Foundational Discovery: Thalidomide and Cereblon
Thalidomide's complex history, from a sedative to a teratogen and later an anticancer agent, was shrouded in mystery for decades.[][6] The puzzle was solved in 2010 when Handa and colleagues identified Cereblon (CRBN) as the primary molecular target of thalidomide.[][6] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[11] Subsequent structural studies by Fischer and colleagues in 2014 elucidated how thalidomide and its analogs act as "molecular glues," modulating the substrate specificity of CRBN to induce the degradation of neosubstrates like the transcription factors IKZF1 and IKZF3.[4][] This discovery laid the perfect foundation for repurposing thalidomide and its derivatives, such as pomalidomide (B1683931) and lenalidomide, as E3 ligase-recruiting moieties for PROTACs.[12]
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4-CRBN E3 ligase complex. This chemically-induced formation of a POI-PROTAC-CRBN ternary complex is the crucial first step. Once the complex is formed, the E3 ligase machinery facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1][7]
The Evolution of Linker Design: From Simple Spacers to "Linkerology"
The linker is a critical modulator of PROTAC activity, and its design has evolved significantly. The systematic study of linker structure, composition, and length—often termed "linkerology"—is crucial for optimizing a degrader.[1]
-
Alkyl Chains: The first PROTACs utilized simple, flexible alkyl chains. These were synthetically accessible and served to establish the proof-of-concept that connecting the two ligands could induce degradation.[13]
-
Polyethylene Glycol (PEG) Linkers: A major advancement was the incorporation of PEG chains. PEG linkers generally improve the solubility and cell permeability of PROTACs, which are often large molecules that violate traditional drug-likeness rules (like Lipinski's Rule of Five).[2][13]
-
Linker Length and Rigidity: Extensive structure-activity relationship (SAR) studies have shown that there is often an optimal linker length for a given POI-E3 ligase pair.[2][] A linker that is too short may cause steric clashes, preventing ternary complex formation, while one that is too long may lead to unproductive binding and an unstable complex.[] Introducing some rigidity, for example with cyclic structures like piperazine (B1678402) or alkynes, can pre-organize the PROTAC into a bioactive conformation, improving degradation efficiency.[1][14]
-
Attachment Point: The exit vector, or the point on the thalidomide scaffold where the linker is attached, also significantly impacts performance. Modifications to the phthalimide (B116566) portion of thalidomide have been shown to be well-tolerated, allowing for linker attachment without significantly compromising CRBN binding affinity.[4]
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[15] The tables below summarize data from published studies, illustrating how linker modifications affect the degradation of various target proteins.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs BET proteins, such as BRD4, are key cancer targets. This table compares CRBN-based PROTACs with different linkers.
| PROTAC Name | Linker Type / Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG-based | BRD4 | MV4;11 | 8 | >95 | [16] |
| ARV-825 | Pomalidomide + PEG/Alkyl | BRD4 | Jurkat | <1 | >90 | [16][17] |
| dBET6 | Pomalidomide + C8 Alkyl | BRD4 | MM.1S | <1 | >90 | [18] |
| PTD10 | PEG-based | BTK | MOLM-14 | 0.5 | >90 | [18] |
Table 2: Degradation Potency of PROTACs for Other Kinase & Phosphatase Targets This table showcases the application of thalidomide-based linkers for other important drug targets.
| PROTAC Name | Linker Type / Composition | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZB-S-29 (11) | PEG-based | SHP2 | HeLa | 6.02 | >90 | [19] |
| PROTAC 70 | Triazole-based | Sirt2 | HeLa | ~500 | ~70 | [8] |
| Wogonin-PROTAC | Triazole-based | CDK9 | MV4;11 | ~25 | ~80 | [16] |
| IDO1 Degrader-1 | Thalidomide-based | IDO1 | HeLa | 10-100 | >80 | [20] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Key Experimental Protocols
The development and validation of a thalidomide-based PROTAC involves a multi-step workflow encompassing chemical synthesis and extensive biological characterization.
Protocol 1: Representative Synthesis of a Thalidomide-PEG-Linker PROTAC
This protocol describes a general two-step synthesis for conjugating a thalidomide-linker intermediate to a POI ligand, adapted from published procedures.[18][21]
Step 1: Synthesis of Thalidomide-Linker Intermediate (e.g., Pomalidomide-PEG-Azide)
-
Materials: 4-Fluoropomalidomide, amino-PEG-azide (e.g., 3-unit PEG), Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: a. Dissolve 4-fluoropomalidomide (1.0 eq) in anhydrous DMSO. b. Add amino-PEG-azide (1.2 eq) to the solution. c. Add DIPEA (3.0 eq) to the reaction mixture. d. Heat the reaction at 80-90 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours). e. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the pomalidomide-PEG-azide intermediate.
Step 2: "Click Chemistry" Conjugation to POI Ligand
-
Materials: Pomalidomide-PEG-azide intermediate (from Step 1), POI ligand functionalized with an alkyne group, Copper(II) sulfate (CuSO4), Sodium ascorbate (B8700270), solvent mixture (e.g., t-BuOH/H2O or DMF).
-
Procedure: a. Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the pomalidomide-PEG-azide (1.1 eq) in the chosen solvent system. b. Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq). c. Add an aqueous solution of CuSO4 (0.1 eq). d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction mixture and extract the final PROTAC product. f. Purify the final compound using preparative HPLC to yield the pure PROTAC.
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol outlines the standard method to determine the DC50 and Dmax of a PROTAC in a chosen cell line.[15][17]
-
Cell Culture and Plating: a. Culture the desired cell line (e.g., MV4;11 for BRD4) in appropriate media and conditions. b. Seed cells in multi-well plates (e.g., 12-well or 24-well) at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight if applicable.
-
PROTAC Treatment: a. Prepare a dilution series of the PROTAC in culture media. A typical concentration range would be from 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO). b. Remove the old media from the cells and add the media containing the different PROTAC concentrations. c. Incubate the cells for a predetermined time period (e.g., 18-24 hours).
-
Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.
-
Protein Quantification and Sample Preparation: a. Collect the supernatant (total cell lysate). b. Determine the protein concentration of each lysate using a BCA protein assay. c. Normalize the concentration of all samples with lysis buffer. d. Add Laemmli sample buffer to the normalized lysates and boil at 95 °C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-actin). f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using software like ImageJ. b. Normalize the POI band intensity to the loading control for each sample. c. Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve using software like GraphPad Prism to determine the DC50 and Dmax values.[17]
Conclusion
The discovery of thalidomide's interaction with CRBN has been a transformative event in chemical biology, providing a powerful and validated E3 ligase ligand for the development of PROTACs. The linker component, far from being a passive tether, is an active and critical element in the design of an effective degrader. The evolution from simple alkyl chains to more sophisticated PEGylated and conformationally constrained linkers highlights the growing understanding of "linkerology." Future advancements will likely focus on the rational, structure-based design of linkers to fine-tune ternary complex cooperativity and selectivity, as well as the development of novel linker chemistries that impart additional functionalities, further expanding the therapeutic potential of thalidomide-based targeted protein degradation.
References
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. explorationpub.com [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for Thalidomide-O-C11-acid (NMR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological pathways for Thalidomide-O-C11-acid. Designed for researchers, scientists, and professionals in the field of drug development, this document details the essential chemical and physical characteristics of this compound, which is integral to the advancement of Proteolysis Targeting Chimera (PROTAC) technology.
This compound is a crucial E3 ligase ligand-linker conjugate. It incorporates the well-characterized Thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C11 alkyl acid linker. This bifunctional molecule serves as a foundational building block in the synthesis of PROTACs, which are engineered to selectively induce the degradation of target proteins.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 12-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}dodecanoic acid[1] |
| Molecular Formula | C₂₅H₃₂N₂O₇[1] |
| Molecular Weight | 472.53 g/mol [1] |
| Appearance | Solid Powder[1] |
| Purity | ≥98% (as determined by HPLC)[1] |
| CAS Number | 3023879-35-5 |
Spectroscopic Data
While specific raw spectral data for this compound is not publicly available, the following tables represent the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure. This data is essential for the structural confirmation and quality control of the compound.
¹H NMR (Proton NMR) Data (Predicted)
(Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | br s | 1H | -NH (Glutarimide) |
| ~7.70 | dd | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.30 | d | 1H | Ar-H |
| ~5.00 | dd | 1H | -CH (Glutarimide) |
| ~4.10 | t | 2H | -O-CH₂- |
| ~2.90 - 2.70 | m | 2H | -CH₂- (Glutarimide) |
| ~2.35 | t | 2H | -CH₂-COOH |
| ~2.20 - 2.00 | m | 2H | -CH₂- (Glutarimide) |
| ~1.85 | p | 2H | -O-CH₂-CH₂- |
| ~1.65 | p | 2H | -CH₂-CH₂-COOH |
| ~1.50 - 1.20 | m | 12H | -(CH₂)₆- (Alkyl Chain) |
¹³C NMR (Carbon NMR) Data (Predicted)
(Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~179.0 | -COOH |
| ~171.0, ~168.0 | -C=O (Glutarimide) |
| ~167.0, ~165.0 | -C=O (Phthalimide) |
| ~164.0 | Ar-C (C-O) |
| ~136.0, ~132.0, ~120.0 | Ar-CH |
| ~118.0, ~115.0 | Ar-C (Quaternary) |
| ~68.0 | -O-CH₂- |
| ~49.0 | -CH (Glutarimide) |
| ~34.0 | -CH₂-COOH |
| ~31.0 | -CH₂- (Glutarimide) |
| ~29.5 - 24.5 | -(CH₂)₉- (Alkyl Chain) |
| ~22.0 | -CH₂- (Glutarimide) |
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated m/z | [M+H]⁺: 473.2282 |
| Observed m/z | To be determined experimentally |
| Calculated m/z | [M+Na]⁺: 495.2101 |
| Observed m/z | To be determined experimentally |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are standard for small molecule analysis and are crucial for ensuring the identity, purity, and stability of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
Data Acquisition :
-
¹H NMR : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : A proton-decoupled pulse sequence is used. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) (approximately 1 mg/mL).
-
Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
Method : The sample solution is introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Data Acquisition : The analysis is performed in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement allows for the confirmation of the elemental composition based on the accurate mass.
Signaling Pathways and Experimental Workflows
This compound is a key component in the development of PROTACs. The following diagrams illustrate its role in the PROTAC mechanism and a typical workflow for its synthesis and characterization.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for synthesis and characterization.
References
Thalidomide-O-C11-Acid: A Technical Guide to its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination.
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This technical guide provides an in-depth exploration of Thalidomide-O-C11-acid, a specialized chemical tool for the synthesis of CRBN-recruiting PROTACs. This compound incorporates the core thalidomide moiety for CRBN engagement, appended with an 11-carbon aliphatic chain terminating in a carboxylic acid. This terminal functional group serves as a versatile anchor point for conjugation to a warhead that binds a specific protein of interest, connected via a suitable linker.
This guide will detail the mechanism of action, provide representative quantitative data for analogous compounds, outline key experimental protocols for the characterization of resulting PROTACs, and present visualizations of the critical pathways and workflows involved in the development of potent and selective protein degraders.
Core Concepts in Thalidomide-Based Targeted Protein Degradation
The fundamental principle of a thalidomide-based PROTAC is the induced proximity of a target protein to the CRBN E3 ligase.[3][4] The PROTAC acts as a molecular bridge, facilitating the formation of a ternary complex comprising the target protein, the PROTAC, and the CRBN E3 ligase.[5] This event initiates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.[6]
The linker connecting the thalidomide moiety to the target-binding warhead plays a crucial role in the stability and geometry of this ternary complex. The length and composition of the linker, such as the C11 alkyl chain in this compound, are critical determinants of a PROTAC's degradation efficiency and selectivity.[7]
Quantitative Data on Thalidomide-Based Degraders
While specific quantitative data for PROTACs synthesized directly from this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide and PROTACs constructed with similar components. This information serves as a benchmark for expected potency and binding affinity.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| (S)-thalidomide | ~10-fold stronger than (R)-thalidomide | Biochemical assays | [8] |
| Lenalidomide | ~0.7 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Pomalidomide | ~0.3 µM | Isothermal Titration Calorimetry (ITC) | [8] |
Table 2: Degradation Performance of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | 8 nM | >98% | 22Rv1 | [8] |
| dBET1 | BRD3 | 19 nM | >95% | 22Rv1 | [8] |
| dBET1 | BRD2 | 34 nM | >95% | 22Rv1 | [8] |
| SHP2 Degrader 11 | SHP2 | 6.02 nM | Not Reported | Not Reported | [9] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC in mediating the degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Characterization
This diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC derived from this compound.
Caption: General workflow for PROTAC synthesis and characterization.
Experimental Protocols
The characterization of PROTACs synthesized from this compound involves a series of established biochemical and cellular assays. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC from this compound
This protocol describes a general method for the amide coupling of this compound with an amine-containing linker attached to a protein of interest (POI) ligand.
Materials:
-
This compound
-
POI ligand with a terminal amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reverse-phase preparative HPLC system
-
Lyophilizer
-
HRMS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[3]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine DC50 and Dmax values.[10]
Protocol 3: Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, which is crucial for identifying potential off-target degradation.[11]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
C18 solid-phase extraction (SPE) cartridge
-
High-resolution mass spectrometer
Procedure:
-
Treat cells with the PROTAC at a concentration that gives robust on-target degradation and a vehicle control.
-
Harvest cells, lyse, and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label the peptide samples with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples and desalt using a C18 SPE cartridge.
-
Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer.
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Determine the proteins that are significantly up- or down-regulated upon PROTAC treatment to assess selectivity.
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its long alkyl chain offers a distinct linker option for optimizing the geometry of the ternary complex, potentially leading to improved degradation efficacy and selectivity for specific target proteins. While direct quantitative data for this specific linker is emerging, the well-established principles of thalidomide-based targeted protein degradation and the comprehensive experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel protein degraders. The continued exploration of diverse linker chemistries, such as that offered by this compound, will undoubtedly expand the scope and therapeutic potential of the PROTAC modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempartner.com [chempartner.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Core Principles of Thalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1][2] This is accomplished by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1]
The story of thalidomide (B1683933) is central to the evolution of this exciting therapeutic modality.[4] Initially introduced as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal.[4] Decades later, it was repurposed for treating leprosy and multiple myeloma.[4][] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[4] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][6] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates".[4][7] This hijacking of the E3 ligase machinery for targeted degradation laid the conceptual groundwork for the development of thalidomide-based PROTACs.[4] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[4][]
Core Principle: The Mechanism of Action
Thalidomide-based PROTACs are comprised of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase (a thalidomide derivative), and a linker that connects the two.[3] The mechanism of action is a cyclical process that results in the catalytic degradation of the target protein.
-
Ternary Complex Formation: The PROTAC molecule first binds to both the POI and the CRBN E3 ligase, forming a ternary complex.[8] The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[8]
-
Ubiquitination: By bringing the POI and the CRL4^CRBN^ complex into close proximity, the PROTAC facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[1]
-
Recycling of PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.[1]
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The CRL4^CRBN^ complex is a key player in the mechanism of thalidomide-based PROTACs. It is composed of four main components:[4]
-
Cullin 4A (CUL4A): Acts as a scaffold protein.[4]
-
DNA damage-binding protein 1 (DDB1): Serves as an adaptor, linking CRBN to CUL4A.[4]
-
RING-box protein 1 (ROC1): Contains a RING finger domain that recruits the ubiquitin-charged E2 conjugating enzyme.[4]
-
Cereblon (CRBN): The substrate receptor responsible for recognizing and binding to specific substrates for degradation.[4]
Thalidomide and its derivatives bind to a hydrophobic pocket within CRBN.[9] This binding alters the surface of CRBN, creating a new interface for the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase.[4][10] PROTACs exploit this by tethering a POI ligand to a thalidomide derivative, effectively bringing any desired protein to the CRL4^CRBN^ complex for ubiquitination and degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4][7] The binding affinities (Kd) of the PROTAC to the POI and CRBN, as well as the stability of the ternary complex, are also crucial parameters.[8]
Table 1: Degradation Performance of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC IDO1 Degrader-1 | IDO1 | U87 | 0.3290 µM | >70% | [7] |
| NU223612 | IDO1 | GBM43 | 0.5438 µM | Not Reported | [7] |
| dBET1 | BRD4 | MV4;11 | 1.8 nM | >98% | [11] |
| MZ1 (VHL-based) | BRD4 | HeLa | 25 nM | >90% | [11] |
| ARV-771 (Pomalidomide-based) | BRD4 | LNCaP | <1 nM | >95% | [11] |
| 11(ZB-S-29) | SHP2 | A375 | 6.02 nM | Not Reported | [12] |
Table 2: Binding Affinities of PROTAC Components
| Binding Interaction | Kd | Technique | Reference |
| Thalidomide to CRBN | ~1 µM | Various | [13] |
| Pomalidomide to CRBN | ~0.2 µM | Various | [11] |
| Hypothetical PROTAC-X to Target-A | 25 nM | Isothermal Titration Calorimetry (ITC) | [14] |
| Hypothetical PROTAC-X to CRBN | 150 nM | Surface Plasmon Resonance (SPR) | [14] |
| Ternary Complex (Target-A:PROTAC-X:CRBN) | 5 nM | Surface Plasmon Resonance (SPR) | [14] |
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[4]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[4] b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
2. Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[4] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
3. Protein Quantification: a. Determine the protein concentration of each cell lysate using a BCA assay or similar method.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). e. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Wash the membrane three times with TBST.[4]
5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4] b. Visualize the protein bands using a chemiluminescence imaging system.[4] c. Quantify the band intensities using image analysis software.[4] d. Normalize the target protein band intensity to the loading control.[4] e. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[4]
1. Reagents and Materials:
- Tagged Protein of Interest (POI) (e.g., His-tagged)
- Tagged CRBN complex (e.g., GST-tagged)
- PROTAC of interest
- Terbium (Tb)-conjugated donor antibody (e.g., anti-His)
- Fluorescently labeled acceptor (e.g., dye-labeled anti-GST)
- Assay buffer
- 384-well plates
2. Assay Procedure: a. Prepare serial dilutions of the PROTAC in the assay buffer.[4] b. In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.[4] c. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.[4] d. Add the Tb-conjugated donor antibody and the acceptor-labeled antibody. e. Incubate for another period (e.g., 60 minutes) at room temperature.
3. Data Acquisition and Analysis: a. Measure the TR-FRET signal (emission at two wavelengths) using a plate reader. b. Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation.
Protocol 3: MTS Assay for Cell Viability
This protocol is to evaluate the cytotoxic effects of the PROTAC.[1]
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
2. Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC or vehicle control.[1]
3. Incubation: a. Incubate the cells for a specified period (e.g., 72 hours).[1]
4. MTS Addition: a. Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
5. Absorbance Measurement: a. Measure the absorbance at 490 nm using a plate reader.[1]
6. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Visualizations of Workflows and Relationships
Conclusion
Thalidomide-based PROTACs have emerged as a powerful strategy in drug discovery, offering the potential to target proteins previously considered "undruggable". By hijacking the CRL4^CRBN^ E3 ubiquitin ligase, these heterobifunctional molecules can induce the selective degradation of a wide range of proteins of interest. The continued development of novel thalidomide derivatives and linker technologies, coupled with a deeper understanding of ternary complex formation, will undoubtedly lead to the next generation of highly potent and selective protein degraders for the treatment of various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide to Thalidomide-O-C11-acid: A Key Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-O-C11-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, supplier information, and the fundamental role of this compound in the mechanism of PROTAC-mediated protein degradation.
Core Compound Information
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C11 alkyl chain with a terminal carboxylic acid. This carboxylic acid group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest.
| Property | Value |
| CAS Number | 3023879-35-5[1] |
| Molecular Formula | C25H32N2O7[1][2] |
| Molecular Weight | 472.53 g/mol [1][2] |
| Appearance | Solid Powder[2] |
| Purity | ≥98%[2] |
| Storage Conditions | Dry, dark, and at -20°C for up to 1 year[2] |
| Stock Solution Storage | 0 - 4°C for up to 1 month[2] |
Supplier Information
This compound is available from various chemical suppliers specializing in reagents for biomedical research. Notable suppliers include:
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as the E3 ligase ligand and a portion of the linker in the construction of a PROTAC.
The thalidomide component of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By linking the thalidomide moiety to a ligand that binds a specific POI, the resulting PROTAC molecule brings the E3 ligase into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.
Experimental Protocols
While a specific, detailed protocol for the conjugation and use of this compound is dependent on the specific protein of interest and its corresponding ligand, a general workflow can be outlined based on standard bioconjugation techniques. The carboxylic acid moiety of this compound is typically activated for coupling with an amine group on the POI ligand.
General Conjugation Protocol (Amide Bond Formation):
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and an amine base like N,N-Diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling to POI Ligand:
-
In a separate flask, dissolve the POI ligand containing a primary or secondary amine in anhydrous DMF.
-
Add the activated this compound solution to the POI ligand solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by an appropriate analytical technique such as LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture is typically diluted with a suitable solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The crude PROTAC is then purified using techniques such as flash column chromatography or preparative HPLC to yield the final, pure product.
-
Experimental Workflow for PROTAC Synthesis and Evaluation:
Safety Information
Thalidomide and its derivatives are known teratogens and must be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel PROTACs utilizing this compound. The information provided, when coupled with specific experimental optimization, will empower the development of next-generation targeted protein degraders.
References
Methodological & Application
Application Notes and Protocols for Thalidomide-O-C11-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. Thalidomide-O-C11-acid is a key building block in the synthesis of CRBN-recruiting PROTACs, featuring a thalidomide moiety linked to an 11-carbon alkyl chain with a terminal carboxylic acid. This extended linker provides significant length and flexibility, which can be critical for inducing a productive ternary complex between the POI and CRBN, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
These application notes provide detailed protocols and essential considerations for the effective use of this compound in the synthesis and evaluation of novel PROTACs.
Core Concepts: The PROTAC Mechanism of Action
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the standard procedure for conjugating this compound to a POI ligand containing a primary or secondary amine.
Materials and Reagents:
-
This compound
-
POI ligand with an available amine group
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash chromatography or preparative HPLC)
-
Analytical instruments for characterization (LC-MS, NMR)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
-
Reaction:
-
To the solution of the POI ligand and this compound, add the base (e.g., DIPEA, 3.0 equivalents).
-
Slowly add the solution of the coupling reagent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water or saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol outlines the standard method to assess the efficacy of the newly synthesized PROTAC in degrading the target protein within a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (typically 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Quantitative Data Presentation
While specific quantitative data for PROTACs synthesized using this compound is not yet widely available in the public domain, the following table provides a template for presenting such data once obtained. For comparative purposes, data for PROTACs with other linker types targeting the same POI should be included.
| PROTAC ID | E3 Ligase Ligand | Linker Type & Length | Target Protein (POI) | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) POI | Binding Affinity (Kd, nM) CRBN |
| [Example PROTAC] | Thalidomide | O-C11-acid | [Name of POI] | [Cell Line] | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| [Comparative PROTAC 1] | Thalidomide | [e.g., PEG4] | [Name of POI] | [Cell Line] | [Value] | [Value] | [Value] | [Value] |
| [Comparative PROTAC 2] | Pomalidomide | [e.g., Alkyl C8] | [Name of POI] | [Cell Line] | [Value] | [Value] | [Value] | [Value] |
Signaling Pathway Visualization
The following diagram illustrates the key steps in the CRBN-mediated ubiquitination and subsequent degradation of a target protein induced by a thalidomide-based PROTAC.
Caption: CRBN-mediated protein degradation pathway.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, offering a long and flexible linker that can be advantageous for optimizing the degradation of specific target proteins. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel PROTACs utilizing this building block. Researchers should note that the optimal linker length and composition are highly dependent on the specific POI and may require empirical optimization. Rigorous biophysical and cellular characterization is essential to determine the efficacy and selectivity of any newly synthesized PROTAC.
Application Notes and Protocols for the Conjugation of Thalidomide-O-C11-acid to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Thalidomide and its analogues function as molecular glues that bind to the Cereblon (CRBN) E3 ubiquitin ligase.
This document provides a detailed protocol for the conjugation of Thalidomide-O-C11-acid, a thalidomide derivative with an 11-carbon aliphatic linker terminating in a carboxylic acid, to a target ligand containing a primary amine. The most common and effective method for this conjugation is through the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to an amine-containing target ligand is typically achieved via a two-step EDC/NHS coupling reaction.
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can react directly with a primary amine, but it is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with the primary amine on the target ligand to form a stable amide bond, releasing NHS.
This two-step process is favored as it increases the overall yield and allows for better control over the conjugation reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a primary amine functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: Hydroxylamine or Tris buffer
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol: EDC/NHS Coupling of this compound to an Amine-Containing Target Ligand
This protocol outlines a general procedure. Optimal conditions, including molar ratios of reagents, reaction time, and temperature, may need to be optimized for specific target ligands.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add NHS or Sulfo-NHS (1.2 - 1.5 equivalents) to the solution and mix until dissolved.
-
Add EDC-HCl (1.2 - 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-60 minutes. The progress of the activation can be monitored by TLC or LC-MS by observing the formation of the NHS ester.
Step 2: Conjugation to the Target Ligand
-
In a separate vial, dissolve the amine-containing target ligand (1.0 - 1.2 equivalents) in anhydrous DMF or DMSO.
-
If the target ligand is in a salt form (e.g., HCl or TFA salt), add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Slowly add the activated this compound solution from Step 1 to the target ligand solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by LC-MS to track the formation of the desired conjugate and the consumption of the starting materials.
Step 3: Work-up and Purification
-
Once the reaction is complete, the reaction mixture can be quenched by the addition of water or a quenching solution like hydroxylamine.
-
The solvent is typically removed under reduced pressure.
-
The crude product is then purified. A common method for purifying PROTACs is reverse-phase preparative HPLC.
-
Collect the fractions containing the pure product and lyophilize to obtain the final conjugate as a solid.
Step 4: Characterization
-
LC-MS: Confirm the molecular weight of the purified conjugate. The observed mass should correspond to the calculated mass of the final product.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the conjugate and the presence of characteristic peaks from both the thalidomide linker and the target ligand.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thalidomide-based PROTACs using EDC/NHS chemistry. Please note that these are typical values and the actual results may vary depending on the specific reactants and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Reaction Time | 2 - 24 hours | LC-MS |
| Reaction Yield (Crude) | 50 - 90% | Gravimetric |
| Yield (After Purification) | 20 - 60% | Gravimetric |
| Final Purity | >95% | Analytical HPLC |
| Molecular Weight Confirmation | Matches calculated mass | LC-MS |
| Structural Confirmation | Consistent with expected structure | ¹H and ¹³C NMR |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC. The PROTAC brings the target protein of interest into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and characterization of a this compound conjugated PROTAC.
Application Notes: Designing a PROTAC with a Thalidomide-O-C11-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]
This document provides detailed protocols and application notes for designing and evaluating a PROTAC utilizing Thalidomide-O-C11-acid . This key building block incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C11 alkyl chain with a terminal carboxylic acid.[5][6] The acid group serves as a versatile handle for conjugation to a ligand targeting a specific POI. By recruiting the CRL4-CRBN E3 ligase complex, the resulting PROTAC can induce ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the target protein and the E3 ligase.[3][9] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein.[1][2][10]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application of Thalidomide-O-C11-acid in Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C11-acid is a functionalized derivative of thalidomide (B1683933), designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a crucial component that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2] By linking this compound to a ligand that binds a target protein, the resulting PROTAC can bring the target protein into close proximity with CRBN, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This technology opens up avenues for targeting proteins that have been traditionally considered "undruggable."[4]
The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][5] The C11 acid linker provides a versatile point of attachment for a ligand that targets a protein of interest (POI). The length and chemical nature of the linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Mechanism of Action
The fundamental principle behind the application of this compound in a PROTAC is the induced proximity of the target protein to the CRBN E3 ligase. This initiates a cascade of events leading to the selective degradation of the target protein.
-
Ternary Complex Formation : The PROTAC, containing the thalidomide moiety, simultaneously binds to the target protein and CRBN, forming a ternary complex.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling : The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation
Quantitative evaluation of a PROTAC's efficacy is crucial. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[1] These values are typically determined by treating cells with a range of PROTAC concentrations and quantifying the remaining protein levels by Western blotting.
Table 1: Template for Quantitative Data of a PROTAC synthesized with this compound
| Parameter | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| Degradation | e.g., MCF-7 | e.g., ERα | e.g., 24 | ||
| Degradation | e.g., VCaP | e.g., AR | e.g., 18 | ||
| Viability | e.g., MCF-7 | N/A | e.g., 72 |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of PROTACs synthesized using this compound.
Protocol 1: Synthesis of PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing an amine functional group via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq.) and NHS (1.2 eq.) in anhydrous DMF. Add DCC (1.2 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Coupling Reaction: In a separate flask, dissolve the amine-containing target protein ligand (1 eq.) in anhydrous DMF. Add the activated this compound solution to the ligand solution. Stir the reaction mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using NMR and mass spectrometry.
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.
Materials:
-
Cultured cells
-
PROTAC and vehicle (DMSO)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle for a short duration (e.g., 2-4 hours). Pre-treat with MG132 for 1-2 hours to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody or control IgG overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.
Logical Relationships in PROTAC Design and Evaluation
The successful development of a PROTAC involves a logical progression of design, synthesis, and evaluation.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the E3 ligase CRBN. The provided protocols offer a framework for the synthesis and evaluation of these novel protein degraders. Successful application of this technology requires careful optimization of the linker and thorough validation of the PROTAC's mechanism of action and cellular effects. By following a systematic approach, researchers can leverage this compound to develop potent and selective degraders for a wide range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-C11-acid
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This approach employs small molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the ubiquitin-proteasome system (UPS).[2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
Thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) are well-known ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7] Thalidomide-O-C11-acid is a specialized chemical building block; it incorporates the thalidomide moiety for CRBN recruitment, conjugated to an 11-carbon alkyl chain (C11) terminating in a carboxylic acid.[8][9] This acid group serves as a convenient chemical handle for conjugation to a ligand targeting a specific POI, thereby enabling the synthesis of a novel PROTAC.[9][10]
This document provides a comprehensive experimental workflow for researchers utilizing this compound to create and validate new PROTACs for targeted protein degradation.
Mechanism of Action
The fundamental mechanism of a PROTAC derived from this compound involves the formation of a ternary complex.[4][11] The thalidomide head of the PROTAC binds to the CRBN E3 ligase, while the other head binds to the POI. This event brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI surface.[12] The resulting polyubiquitin (B1169507) chain is a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.[11] This process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[12]
Overall Experimental Workflow
The successful development and validation of a novel PROTAC involves a multi-step process, beginning with chemical synthesis and proceeding through a series of biochemical and cell-based assays to confirm its mechanism of action and efficacy.
Detailed Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling (Conceptual)
This protocol outlines a general approach for conjugating a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound.
Materials:
-
POI-ligand with an available amine group
-
Coupling reagent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard chemistry glassware and purification equipment (LC-MS, HPLC)
Procedure:
-
In an anhydrous solvent (e.g., DMF), dissolve the POI-ligand.
-
Add this compound (typically 1.0-1.2 equivalents).
-
Add an organic base such as DIPEA (2-3 equivalents) to the mixture.[10]
-
Add a coupling reagent like HATU (1.2 equivalents) to activate the carboxylic acid.[10]
-
Stir the reaction at room temperature and monitor its progress using LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
Western blotting is the most common method to directly visualize and quantify the reduction of a target protein.[1]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[4][13][14]
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[1][10]
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[15]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[1][16]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][4]
-
Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples at 95°C for 5-10 minutes (note: avoid boiling for some membrane proteins).[12] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST. Repeat the process for the loading control antibody.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the POI signal to the corresponding loading control signal.
Protocol 3: Cell Viability Assay
This protocol is used to determine the functional consequence of POI degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice.[2][17]
Materials:
-
Opaque-walled 96-well plates
-
Cell line of interest
-
Synthesized PROTAC
-
CellTiter-Glo® Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[2] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the data to determine the IC₅₀ value.[2]
Data Presentation
Quantitative data from degradation and viability experiments should be summarized in tables to facilitate comparison and determination of key parameters like DC₅₀ (the concentration of PROTAC that results in 50% degradation of the POI) and IC₅₀ (the concentration that inhibits cell viability by 50%).
Table 1: PROTAC-Mediated Degradation of POI in [Cell Line]
| PROTAC Conc. (nM) | Normalized POI Level (%) (vs. Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 55 | ± 6.1 |
| 100 | 20 | ± 3.5 |
| 1000 | 5 | ± 2.1 |
| DC₅₀ (nM) | ~12.5 | |
Table 2: Effect of PROTAC on [Cell Line] Viability after 72h
| PROTAC Conc. (nM) | Cell Viability (%) (vs. Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 6.3 |
| 1 | 98 | ± 5.9 |
| 10 | 80 | ± 7.2 |
| 100 | 45 | ± 4.4 |
| 1000 | 15 | ± 3.8 |
| IC₅₀ (nM) | ~90.0 | |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Design [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. westernblot.cc [westernblot.cc]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical elimination of the target protein from the cell.[4]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[4][5] This method allows for the determination of key efficacy parameters, such as the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[4][6] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess PROTAC-mediated protein degradation.
Signaling Pathway and Experimental Workflow
To understand the experimental process, it is crucial to visualize the underlying biological mechanism and the subsequent laboratory workflow.
The experimental workflow to quantify this degradation using Western blot involves several key steps, from cell treatment to data analysis.
Experimental Protocol
This protocol details the steps for treating cultured cells with a PROTAC and analyzing the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the protein of interest.
-
PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Control Compounds: Vehicle control (e.g., DMSO) and a negative control such as a non-degrading inhibitor if available.[1]
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: e.g., BCA or Bradford assay kit.[1]
-
Laemmli Sample Buffer (4X or 2X): For sample preparation.[1][7]
-
SDS-PAGE Gels: Pre-cast or hand-casted polyacrylamide gels of an appropriate percentage for the POI's molecular weight.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose membranes.[4]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
Primary Antibodies: Specific antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin, or Tubulin).[8]
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.[8]
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.[1]
-
Imaging System: For capturing the chemiluminescent signal.
Step-by-Step Methodology
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range for DC50 determination would be from low nanomolar to micromolar (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM).[1]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][4]
2. Cell Lysis and Protein Quantification
-
After the treatment period, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[4][7]
-
Aspirate the PBS completely and add 100-200 µL of ice-cold lysis buffer to each well.[1]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[4][7]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][4]
-
Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[1][4]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.[1][4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer (e.g., add 1/3 volume of 4X buffer to the lysate).[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into an SDS-PAGE gel.[1] Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][4]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][4]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
After probing for the target protein, the membrane can be stripped and re-probed for a loading control protein.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system.[1][4] Ensure the signal is not saturated to allow for accurate quantification.
-
Quantify the intensity of the bands for the target protein and the loading control using densitometry software.[4]
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.[4]
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control using the formula:
-
% Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) * 100
-
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the DC50 and Dmax values.[4]
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and structured format to facilitate comparison between different PROTACs or experimental conditions.
Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation
| PROTAC-X Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.23 | 77 |
| 100 | 0.11 | 89 |
| 500 | 0.08 | 92 |
| 1000 | 0.09 | 91 |
Table 2: Summary of Efficacy Parameters for Different PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein X | 25.3 | 95 |
| PROTAC-B | Protein X | 87.1 | 88 |
| PROTAC-C | Protein Y | 12.5 | 98 |
Troubleshooting
Common issues encountered during Western blotting for PROTAC analysis and their potential solutions are outlined below.
Table 3: Western Blot Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Weak or No Signal | - Insufficient protein loaded- Low abundance of target protein- Inefficient protein transfer- Suboptimal antibody concentration or incubation time- Inactive HRP or expired substrate | - Increase the amount of protein loaded.[10]- Enrich for the target protein via immunoprecipitation.[11]- Verify transfer with Ponceau S staining.[10]- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[12]- Use fresh substrate.[12] |
| High Background | - Insufficient blocking- Excessive antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12]- Titrate primary and secondary antibody concentrations.[13]- Increase the number and duration of wash steps.[13] |
| Non-specific Bands | - Primary or secondary antibody is not specific- Too much protein loaded- Protein degradation during sample preparation | - Use a more specific primary antibody.- Reduce the amount of protein loaded per lane.[12]- Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. |
| Uneven Bands | - Uneven gel polymerization- Air bubbles during transfer- Uneven sample loading | - Ensure proper gel casting or use pre-cast gels.[11]- Carefully remove any air bubbles between the gel and the membrane.[10]- Ensure equal loading by careful pipetting and normalization based on protein concentration.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Synthesis of a BRD4-Targeting PROTAC Utilizing Thalidomide-O-C11-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). This PROTAC utilizes a Thalidomide-O-C11-acid linker to engage the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] This approach can overcome limitations of traditional inhibitors, such as resistance mechanisms and the need for high sustained occupancy.[3]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene expression, including oncogenes like c-MYC.[2][4] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[5] This protocol describes the synthesis of a BRD4-targeting PROTAC using a derivative of the well-characterized BRD4 inhibitor JQ1 as the target-binding ligand and this compound to recruit the CRBN E3 ligase.
Signaling Pathway and Mechanism of Action
BRD4 functions by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This activity is critical for the expression of genes involved in cell cycle progression and proliferation.
Caption: BRD4-mediated gene transcription pathway.
The synthesized PROTAC induces the degradation of BRD4 through the ubiquitin-proteasome system. The PROTAC forms a ternary complex with BRD4 and the CRBN E3 ligase, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of BRD4-Targeting PROTAC
This protocol describes the coupling of a JQ1 derivative (JQ1-acid) with this compound.
Materials:
-
JQ1-acid (tert-butyl (S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][5]triazolo[4,3-a][2][5]diazepin-6-yl)acetate can be synthesized according to published procedures. The carboxylic acid is obtained by deprotection of the tert-butyl ester.
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve JQ1-acid (1 equivalent) and this compound (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent: Add PyBOP (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final BRD4-targeting PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the synthesis of the BRD4 PROTAC.
Protocol 2: Western Blotting for BRD4 Degradation
This assay is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.[2]
Materials:
-
Cancer cell line expressing BRD4 (e.g., MV4;11, RS4;11, HCC1806)[1][5]
-
Cell culture medium and supplements
-
The synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
JQ1 (as a competitive inhibitor control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[8] Include a vehicle control (DMSO). For mechanism validation, pre-treat cells with MG132 or excess JQ1 before adding the PROTAC.[3][5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
Data Presentation
The following tables summarize representative quantitative data for BRD4-targeting PROTACs, which can be used as a benchmark for the newly synthesized compound.
Table 1: In Vitro Degradation of BRD4 by Representative PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| ARV-825 | MGC803 | ~10 (IC50) | Not Specified | 72 | [2] |
| dBET1 | MV4;11 | 0.14 µM (IC50) | >90 | 24 | [2] |
| QCA570 | 5637 (Bladder Cancer) | ~1 | >90 | 9 | [3] |
| PROTAC 3 | RS4;11 | 0.051 | >90 | Not Specified | [1] |
| Compound 21 | THP-1 | Not Specified | Effective at 0.5-1.0 µM | Not Specified | [9][10] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.
Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs
| PROTAC | Cell Line | IC50 / GI50 | Time (h) | Reference |
| ARV-825 | T-ALL cells | Lower than JQ1 | Not Specified | [4] |
| PROTAC 21 | THP-1 | 0.81 µM | 24 | [2] |
| PROTAC 36 | PANC-1 | 0.103 µM | Not Specified | [2] |
| Compound 21 | THP-1 | 0.81 µM | Not Specified | [10] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of a BRD4-targeting PROTAC utilizing this compound. The successful synthesis and characterization of this molecule will enable further investigation into its therapeutic potential for the treatment of cancers and other diseases driven by BRD4. The provided data tables serve as a valuable reference for assessing the potency and efficacy of the newly synthesized PROTAC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 10. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-O-C11-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Thalidomide and its derivatives are well-established for their ability to bind to Cereblon (CRBN), a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1][3] A PROTAC incorporating a thalidomide-based ligand, such as one synthesized from Thalidomide-O-C11-acid, acts as a molecular bridge, facilitating the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[1] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The in vitro ubiquitination assay is a critical tool for the validation and characterization of newly synthesized PROTACs.[1] This biochemical assay directly measures the PROTAC's capacity to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP.[1] The results from this assay are fundamental in confirming the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficacy before advancing to cell-based degradation studies.[1]
Signaling Pathway
The mechanism of action for a thalidomide-based PROTAC involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to a specific protein of interest, which leads to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-induced ubiquitination pathway.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol outlines the setup for a standard 25 µL in vitro ubiquitination reaction. It is crucial to assemble reactions on ice and to include appropriate controls.
Materials and Reagents
| Component | Stock Concentration | Final Concentration | Notes |
| Reaction Buffer (10X) | 10X | 1X | 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT |
| ATP (100 mM) | 100 mM | 2 mM | |
| E1 Activating Enzyme | 1 µM | 20 - 100 nM | e.g., UBA1 |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[1] |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[1] |
| Ubiquitin (human) | 1 mg/mL (117 µM) | 5 - 10 µM | Wild-type or tagged (e.g., His-tag, Biotin).[1][4] |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein.[1] |
| PROTAC | 200 µM (in DMSO) | 10 µM | This compound based PROTAC. |
| Deionized Water (ddH₂O) | N/A | To final volume |
Note: Optimal concentrations may need to be determined empirically based on the specific POI and E2 enzyme used.[1]
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Protocol
-
Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to collect the contents at the bottom.[1]
-
Prepare Master Mix: To ensure consistency across reactions, prepare a master mix of the common reagents (Reaction Buffer, ATP, E1, E2, and Ubiquitin).
-
Assemble Reactions: In a 0.5 mL microcentrifuge tube on ice, assemble the reactions in the following order:
-
ddH₂O to bring the final volume to 25 µL.
-
2.5 µL of 10X Reaction Buffer.
-
0.5 µL of 100 mM ATP.
-
Volume of E1, E2, E3, Ubiquitin, and POI for the desired final concentrations.
-
1.25 µL of 200 µM PROTAC stock (for a final concentration of 10 µM) or an equivalent volume of DMSO for the vehicle control.[1]
-
-
Control Reactions: It is essential to set up the following control reactions to validate the results:[1]
-
No E1: Replace the E1 enzyme with a buffer to confirm ATP and E1 dependence.
-
No E3: Replace the E3 ligase with a buffer to confirm that the reaction is E3-dependent.
-
No PROTAC (- Cmpd): Use DMSO vehicle instead of the PROTAC to demonstrate that ubiquitination is PROTAC-dependent.
-
-
Initiate Reaction: Mix the components gently by flicking the tube and briefly centrifuge. Incubate the reactions at 37°C for 30-90 minutes. The optimal incubation time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding 8 µL of 4X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
Western Blot Analysis
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.[1]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Protein of Interest (POI) overnight at 4°C. This antibody will detect both the unmodified POI and the higher molecular weight, ubiquitinated species, which often appear as a smear or a ladder of bands.[1]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation and Interpretation
The primary output of the in vitro ubiquitination assay is the detection of higher molecular weight bands corresponding to the ubiquitinated POI. The intensity of these bands should be dependent on the presence of all reaction components, including the PROTAC.
Example Data Table
| Reaction Condition | E1 | E2 | E3 (CRL4-CRBN) | POI | PROTAC | Expected Outcome |
| Complete Reaction | + | + | + | + | + | High molecular weight smear/ladder of ubiquitinated POI. |
| No E1 Control | - | + | + | + | + | No ubiquitination. |
| No E3 Control | + | + | - | + | + | No ubiquitination. |
| No PROTAC Control | + | + | + | + | - | Minimal or no ubiquitination. |
| No POI Control | + | + | + | - | + | No ubiquitination of the target. |
A successful experiment will show a distinct smear or ladder of polyubiquitinated POI only in the complete reaction lane. The control lanes are crucial for confirming that the observed ubiquitination is specific and dependent on the PROTAC-mediated recruitment of the E3 ligase to the POI. The intensity of the ubiquitinated species can be quantified using densitometry to compare the efficacy of different PROTACs.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Thalidomide-O-C11-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the body's own ubiquitin-proteasome system.[1] Thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these degraders.[2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Thalidomide-O-C11-acid PROTACs in preclinical animal models.
This compound serves as a chemical building block for synthesizing PROTACs. It comprises the thalidomide (B1683933) moiety for CRBN recruitment, connected to a linker with a terminal carboxylic acid for conjugation to a ligand targeting a specific protein of interest. The resulting heterobifunctional molecule induces the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Mechanism of Action and Signaling Pathway
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of additional target protein molecules.[3]
The downstream signaling effects are dependent on the specific protein of interest being targeted. For instance, if the PROTAC targets a protein like BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, its degradation leads to the transcriptional repression of oncogenes such as c-MYC, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.[4]
References
Application Notes and Protocols for Measuring Ternary Complex Formation with Thalidomide-O-C11-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A critical step in the mechanism of action for these heterobifunctional molecules is the formation of a stable ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This guide focuses on PROTACs that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a warhead for the target protein via a linker, such as an O-C11-acid linker. The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of the ternary complex is a cornerstone of PROTAC development.[1]
This document provides a comparative overview of the experimental validation of ternary complex formation, offering detailed application notes and protocols for key assays.
Mechanism of Action
Thalidomide-based PROTACs act as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action for a thalidomide-based PROTAC.
Experimental Techniques for Ternary Complex Characterization
A variety of biophysical and cellular techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[1] It is a powerful tool for characterizing both binary and ternary complex formation.[2][3]
Experimental Workflow for SPR-based Analysis
References
Application Notes and Protocols for Developing Degraders for Neurodegenerative Diseases Using Thalidomide-O-C11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target and eliminate disease-causing proteins, including those considered "undruggable" by traditional small molecule inhibitors. This is particularly relevant for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[1][2]
This document provides detailed application notes and protocols for the use of Thalidomide-O-C11-acid, a bifunctional molecule incorporating a Cereblon (CRBN) E3 ligase ligand (thalidomide) and a C11 alkyl linker with a terminal carboxylic acid. This building block is designed for the straightforward synthesis of PROTACs to induce the degradation of target proteins implicated in neurodegenerative disorders. By coupling a target-specific ligand to the carboxylic acid of this compound, researchers can rapidly generate novel degraders for subsequent biological evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing a target protein of interest (POI) and the E3 ubiquitin ligase CRBN into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released to engage another POI and repeat the cycle.
Signaling Pathways in Neurodegenerative Diseases
Tau in Alzheimer's Disease:
In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark of the disease.[3] This pathology disrupts microtubule stability and axonal transport, leading to neuronal dysfunction and death. Targeting tau for degradation offers a promising therapeutic strategy to clear these toxic aggregates.
α-Synuclein in Parkinson's Disease:
Parkinson's disease is characterized by the misfolding and aggregation of the α-synuclein protein into Lewy bodies.[2] These aggregates are associated with the progressive loss of dopaminergic neurons in the substantia nigra. The degradation of α-synuclein aggregates is a key therapeutic goal to halt or slow disease progression.
Data Presentation
The following tables summarize representative quantitative data for PROTACs targeting tau and α-synuclein. Note that the specific linker can significantly impact degradation efficiency.
Table 1: Representative Degradation Data for Tau-Targeting PROTACs
| Compound ID | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Linker Type | Reference |
| C8 | Tau | HEK293-htau | ~50 | >50 (p-tau) | Alkyl | [4] |
| C004019 | Tau | HEK293-hTau | N/A | >50 | PEG | [1][5] |
| QC-01-175 | Tau | FTD neurons | <100 | >60 | PEG | [6] |
Table 2: Representative Degradation Data for α-Synuclein-Targeting PROTACs
| Compound ID | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Linker Type | Reference |
| Compound 5 | α-Synuclein Aggregates | H293T | 5.049 | ~80 | PEG | [2][7] |
| Arg-PEG1-Tα-syn | α-Synuclein A53T | U251 | 0.28 | ~90.5 | PEG | [8] |
| PROTAC 8a | α-Synuclein Aggregates | iPSC-derived neurons | N/A | Significant Reduction | Alkyl | [3][9] |
DC₅₀: Concentration of the PROTAC that induces 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling an amine-containing protein of interest (POI) ligand to this compound via an amide bond formation.
Materials:
-
This compound
-
Amine-functionalized POI ligand (e.g., a derivative of Anle138b for α-synuclein or a quinoxaline (B1680401) derivative for tau)[1][3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the solution of the POI ligand and DIPEA dropwise to the activated this compound mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., SH-SY5Y for α-synuclein, HEK293-htau for tau)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary and secondary antibodies for Western blot
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC or vehicle (DMSO) for 2-4 hours.
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the POI and CRBN to confirm their co-immunoprecipitation. An increased signal for the POI in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
Conclusion
This compound is a valuable tool for the development of PROTAC degraders targeting proteins implicated in neurodegenerative diseases. The protocols and data presented in this document provide a framework for the synthesis, characterization, and biological evaluation of novel degraders. By leveraging these methods, researchers can advance the discovery of new therapeutic agents for these devastating disorders.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines, target proteins, and PROTACs. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis of Microtubule-Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of α-synuclein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-O-C11-acid Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-O-C11-acid based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming solubility issues that can impede experimental success and data reproducibility.
Section 1: Understanding and Measuring Solubility
This section addresses the fundamental reasons for poor solubility in thalidomide-based PROTACs and how to accurately measure this critical property.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs, including those with an O-C11-acid linker, often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor oral bioavailability and solubility.[1][2] The long C11 alkyl chain, while providing spatial separation, significantly increases the hydrophobicity of the molecule, further contributing to low water solubility.
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Pharmacokinetic (PK) Data: Poor solubility can lead to low and erratic absorption in animal studies, making it difficult to establish a clear relationship between dose and exposure.
-
Challenges in Formulation: Developing a stable formulation for in vivo studies becomes a major hurdle.
Q3: How can I accurately measure the solubility of my PROTAC?
There are two primary types of solubility to consider: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess amount of the solid compound to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[3]
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays, where precipitation can occur from a supersaturated solution.[1]
Given its relevance to in vitro assays, determining kinetic solubility is a critical first step.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry (light scattering) or UV-Vis spectroscopy.
Materials:
-
PROTAC of interest
-
100% DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (clear for spectroscopy, black for nephelometry)
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate pre-filled with the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low and constant (typically ≤1%).[1]
-
Equilibration: Seal the plate and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for potential precipitation.
-
Measurement: Measure the turbidity or absorbance of each well using a plate reader. The concentration at which a significant increase in signal (indicating precipitation) is observed is defined as the kinetic solubility.
Section 2: Strategies for Improving PROTAC Solubility
Once solubility has been characterized, several strategies can be employed to improve it. These can be broadly divided into chemical modifications (pre-synthesis) and formulation approaches (post-synthesis).
Troubleshooting Workflow
The following workflow provides a logical sequence for addressing solubility issues with your this compound based PROTAC.
Caption: Workflow for troubleshooting poor PROTAC solubility.
Frequently Asked Questions (FAQs)
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?
Optimizing the chemical structure, particularly the linker, is a key strategy for enhancing solubility.[1] For a this compound PROTAC, the C11 chain is a primary source of lipophilicity.
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[1][4] Replacing a portion of the C11 alkyl chain with polar functionalities like ethers, amides, or heterocyclic scaffolds (e.g., piperazine) can significantly increase aqueous solubility.
-
Change Linker Composition: Replacing the aliphatic C11 linker with a more hydrophilic polyethylene (B3416737) glycol (PEG) linker is a common and effective strategy.[5] PEG linkers can improve solubility and other physicochemical properties.[5]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its overall size and polarity by creating a more "balled-up" conformation, which can improve cell permeability and may influence solubility.[4]
Q5: My PROTAC is already synthesized. What formulation strategies can I use to improve its solubility for in vitro assays?
For an existing PROTAC, formulation adjustments are the most practical approach.
-
Use of Co-solvents: For cell-based assays, using a small percentage of an organic co-solvent in the final medium can help maintain solubility. Common co-solvents include ethanol, PEG-400, or N-methyl-2-pyrrolidone (NMP). It is crucial to screen for the lowest effective concentration and test for co-solvent toxicity on your cell line.
-
pH Adjustment: If your PROTAC contains an ionizable group (like the terminal carboxylic acid in this compound), its solubility will be pH-dependent.[6] For acidic groups, solubility will increase in more basic buffers (higher pH).[6] Ensure the chosen pH is compatible with your experimental assay.[6]
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Poloxamer 188 or Tween® 80, can help wet the compound and increase the dissolution rate.
Q6: What are more advanced formulation techniques for improving PROTAC solubility for in vivo studies?
For improving oral bioavailability, more advanced formulation strategies are often necessary.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique for enhancing the solubility of poorly soluble drugs.[7] The PROTAC is molecularly dispersed in a polymer matrix (e.g., HPMCAS, Eudragit, Soluplus) in an amorphous state.[3][7] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and the potential for creating a supersaturated solution.[7][8]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be effective.[9] The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or nanoemulsion upon contact with aqueous fluids in the gut, facilitating absorption.
-
Cyclodextrin Complexation: Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HPβCD), can increase the aqueous solubility of thalidomide (B1683933) itself and can be applied to thalidomide-based PROTACs.[10] The hydrophobic PROTAC molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.
Caption: Amorphous Solid Dispersion (ASD) for PROTACs.
Section 3: Data & Experimental Protocols
This section provides quantitative data on solubility enhancement and detailed protocols for key experiments.
Data on Solubility Enhancement
The following tables summarize representative data on how formulation and chemical modification can impact PROTAC solubility and dissolution.
Table 1: Effect of Amorphous Solid Dispersion (ASD) on PROTAC Dissolution (Data adapted from studies on prototypic PROTACs)
| Formulation | Drug Load | Peak Concentration (µg/mL) | Fold Increase vs. Amorphous |
| Amorphous ARCC-4 (Control) | 100% | ~8 | 1x |
| ARCC-4:HPMCAS ASD[8] | 10% | 31.8 ± 0.6 | ~4.0x |
| ARCC-4:HPMCAS ASD[8] | 20% | 22.6 ± 0.6 | ~2.8x |
| Amorphous AZ1 (Control) | 100% | N/A | 1x |
| AZ1:HPMCAS ASD[3] | 20% | Up to 2-fold increase in supersaturation | 2x |
Table 2: Conceptual Impact of Linker Modification on Physicochemical Properties (Illustrative data based on established medicinal chemistry principles)
| Linker Type | Representative Structure | cLogP (Calculated) | Polar Surface Area (Ų) | Expected Aqueous Solubility |
| Alkyl Acid (Reference) | -O-(CH₂)₁₀-COOH | High (~5.5) | ~65 | Very Low |
| PEGylated Acid | -O-(CH₂CH₂O)₄-CH₂-COOH | Moderate (~3.0) | ~120 | Improved |
| Alkyl-Piperazine-Acid | -O-(CH₂)₄-N(piperazine)N-(CH₂)₂-COOH | Moderate (~3.5) | ~90 | Improved (pH-dependent) |
Experimental Protocols
Protocol 1: Co-solvent Screening for In Vitro Assays
This protocol helps determine the minimum concentration of a co-solvent required to keep your PROTAC in solution in an aqueous buffer.
Materials:
-
This compound based PROTAC
-
DMSO (anhydrous)
-
Co-solvents (e.g., Ethanol, PEG-400, NMP)
-
Primary aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or nephelometer for turbidity measurement
Methodology:
-
Prepare PROTAC Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the PROTAC in 100% DMSO.[6]
-
Prepare Co-solvent Mixtures: In separate tubes, prepare your aqueous buffer containing a range of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Dilute PROTAC: Add a small volume of the PROTAC DMSO stock to each co-solvent/buffer mixture to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).[6]
-
Equilibrate and Observe: Gently mix each tube. Incubate the samples at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).[6]
-
Analyze: Visually inspect for precipitation. For a quantitative measure, transfer samples to a clear plate and measure absorbance/turbidity. The lowest co-solvent concentration that prevents precipitation is your optimal condition.
-
Toxicity Control: Always run a parallel experiment to test the effect of the chosen co-solvent concentration on cell viability to ensure it is not toxic.
Protocol 2: Western Blot for Target Protein Degradation
After optimizing solubility, it is essential to confirm that the PROTAC maintains its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting failed protein degradation with Thalidomide-O-C11-acid PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Thalidomide-O-C11-acid PROTACs for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: this compound PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They function by simultaneously binding to the protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically.[1][2][3]
Q2: What is the role of the "O-C11-acid" linker in this PROTAC?
A2: The "O-C11-acid" is a linker that connects the thalidomide (B1683933) moiety (which binds to CRBN) to the ligand that binds the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex.[4][5][6][][] An optimal linker length is essential to bring the target protein and E3 ligase into the correct orientation for efficient ubiquitination.[5][6]
Q3: What are the initial checks to perform if my PROTAC is not showing any degradation?
A3: If you observe no degradation, first verify the integrity and purity of your PROTAC stock. Then, confirm that the target protein and the E3 ligase, Cereblon (CRBN), are expressed in your cell line.[9][10][11] It is also crucial to test a wide range of PROTAC concentrations to account for the "hook effect".[9][12][13]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC.[12][13][14] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[9][12] To avoid this, it is essential to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation.[9][12]
Troubleshooting Guide
Issue 1: No or minimal degradation of the target protein.
Potential Cause 1: Suboptimal PROTAC Concentration
-
Troubleshooting: As mentioned in the FAQs, the "hook effect" can lead to a lack of degradation at high concentrations.[12][13][14] It is recommended to perform a dose-response curve with your PROTAC, typically ranging from low nanomolar to high micromolar concentrations, to identify the optimal concentration for degradation.[9][12]
Potential Cause 2: Low Expression of Cereblon (CRBN) E3 Ligase
-
Troubleshooting: The efficacy of a thalidomide-based PROTAC is dependent on the expression of its target E3 ligase, CRBN.[10][11][15] Verify the expression level of CRBN in your cell line using Western blotting. If CRBN expression is low or absent, consider using a different cell line with higher CRBN expression.
Potential Cause 3: Poor Cell Permeability of the PROTAC
-
Troubleshooting: PROTACs are relatively large molecules and may have poor cell permeability.[14][16][17] You can assess the cellular uptake and target engagement of your PROTAC using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay.[9] If permeability is an issue, chemical modifications to the linker or the ligands may be necessary to improve the physicochemical properties of the PROTAC.[][12]
Potential Cause 4: Inefficient Ternary Complex Formation
-
Troubleshooting: The formation of a stable ternary complex is a prerequisite for protein degradation.[1][18] The linker length and composition are critical for this step.[4][5][6] If you suspect issues with ternary complex formation, you can perform a co-immunoprecipitation (Co-IP) experiment to assess the interaction between your target protein and CRBN in the presence of the PROTAC.
Issue 2: Inconsistent results between experiments.
Potential Cause 1: PROTAC Instability
-
Troubleshooting: The PROTAC molecule may be unstable in your cell culture medium or under your experimental conditions. Assess the stability of your PROTAC in the relevant media over time using techniques like LC-MS/MS.[9]
Potential Cause 2: Variability in Cell Culture Conditions
-
Troubleshooting: Ensure consistent cell passage number, confluency, and overall cell health, as these factors can influence protein expression levels and cellular responses to the PROTAC.
Quantitative Data Summary
Table 1: Example Dose-Response Data for a this compound PROTAC
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 25% |
| 1 µM | 15% |
| 10 µM | 50% (Hook Effect) |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Troubleshooting Step | Expected Outcome if Successful | Potential Issue if Unsuccessful |
| Western Blot for CRBN | Strong band indicating high CRBN expression. | Faint or no band, suggesting low CRBN levels. |
| Co-Immunoprecipitation | Detection of CRBN when pulling down the target protein (and vice versa) in the presence of the PROTAC. | No interaction detected, indicating a failure to form the ternary complex. |
| CETSA | Increased thermal stability of the target protein in the presence of the PROTAC. | No change in thermal stability, suggesting poor cell permeability or target engagement. |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add a primary antibody against your target protein to the cell lysate and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.[11]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.[11]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[11]
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for CRBN and the target protein.[11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot for the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift to a higher melting temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for failed protein degradation.
Caption: Decision tree for troubleshooting PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cellgs.com [cellgs.com]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 15. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thalidomide-O-C11-acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-C11-acid and related compounds. The focus is on addressing potential stability issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic derivative of thalidomide (B1683933). It is primarily used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN), while the C11 acid linker provides a point of attachment for a ligand that targets a specific protein for degradation.
Q2: What are the known stability issues with thalidomide and its analogs in solution?
Thalidomide and its derivatives are susceptible to hydrolytic degradation, particularly at the glutarimide (B196013) ring. This degradation is influenced by pH, temperature, and the solvent used. Spontaneous hydrolysis occurs in aqueous solutions at a pH of 6.0 or greater[1]. The half-life of thalidomide and its N-alkyl analogs has been reported to be in the range of 25 to 35 hours at 32°C in a phosphate (B84403) buffer at pH 6.4[2]. Another study on a different thalidomide analogue, 2-(2,6-dioxopiperidine-3-yl)-phthalimidine (EM 12), showed a half-life of approximately 12 hours in phosphate buffer at pH 7.4 and 37°C[3].
Q3: How should I prepare and store stock solutions of this compound?
Q4: My PROTAC synthesized with this compound shows lower than expected activity. Could this be a stability issue?
Yes, lower than expected activity of a PROTAC can be a strong indicator of compound instability. Degradation of either the thalidomide core or the linker can result in an inactive compound. It is recommended to assess the stability of your PROTAC in the cell culture medium under your experimental conditions.
Q5: What are the primary degradation products of thalidomide?
Thalidomide undergoes hydrolysis to form several products. The main degradation pathway involves the opening of the glutarimide ring, leading to the formation of α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. Further hydrolysis can lead to additional products[1].
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability-related issues encountered when working with this compound and derived PROTACs.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no target protein degradation | PROTAC instability in the experimental medium. | 1. Assess Compound Stability: Use LC-MS/MS to measure the half-life of your PROTAC in the cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24 hours). 2. Prepare Fresh Solutions: Always use freshly prepared dilutions of your stock solution for experiments. 3. Minimize Incubation Time: If instability is confirmed, reduce the pre-incubation time of the compound in the medium before adding it to the cells. |
| Low expression of Cereblon (CRBN) in the cell line. | Verify CRBN Expression: Use Western Blot to confirm the expression levels of CRBN in your cell model. | |
| "Hook Effect" due to high PROTAC concentration. | Optimize PROTAC Concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. | |
| High variability in experimental results | Inconsistent degradation of the compound during sample preparation or storage. | 1. Standardize Protocols: Ensure consistent timing and temperature during all experimental steps. 2. Proper Storage: Store stock solutions and aliquots at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in LC-MS analysis | Formation of degradation products. | 1. Characterize Degradation Products: Use tandem mass spectrometry (MS/MS) to identify the structure of the degradation products. This can help in understanding the degradation pathway (e.g., hydrolysis of the glutarimide ring, cleavage of the linker). 2. Optimize Experimental Conditions: Based on the identified degradation pathway, modify your experimental conditions. For example, if hydrolysis is the main issue, consider using a buffer with a more optimal pH if your experimental system allows. |
Quantitative Data on Thalidomide Analog Stability
Disclaimer: The following data is for thalidomide and its N-alkyl analogs, not specifically for this compound. This information is provided as an illustrative example of how stability data is presented and to offer a general understanding of the stability of related compounds.
| Compound | pH | Temperature (°C) | Half-life (hours) | Reference |
| Thalidomide & N-alkyl analogs | 6.4 | 32 | 25 - 35 | [2] |
| 2-(2,6-dioxopiperidine-3-yl)-phthalimidine (EM 12) | 7.4 | 37 | ~12 | [3] |
| Thalidomide (in diluted solution with hydroxypropyl-beta-cyclodextrin) | Not Specified | Not Specified | 4.1 | [4] |
| Thalidomide (in diluted solution without hydroxypropyl-beta-cyclodextrin) | Not Specified | Not Specified | 2.1 | [4] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution using LC-MS
This protocol provides a general method to determine the stability of this compound or a derived PROTAC in a specific solution (e.g., cell culture medium, buffer).
Materials:
-
This compound or PROTAC of interest
-
Anhydrous DMSO
-
Solution for stability testing (e.g., DMEM with 10% FBS, PBS)
-
LC-MS system
-
Incubator (37°C)
-
Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in anhydrous DMSO.
-
Sample Preparation: Spike the test compound into the pre-warmed test solution to a final concentration relevant for your experiments (e.g., 1 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the initial concentration reference.
-
Protein Precipitation (for biological matrices): To each aliquot, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Sample Transfer: Transfer the supernatant to new vials for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS, monitoring the peak area of the parent compound at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage remaining versus time and fitting the data to a first-order decay model.
Visualizations
Signaling Pathway of Thalidomide-Mediated Protein Degradation
Experimental Workflow for Assessing Compound Stability
Troubleshooting Logic for Low PROTAC Activity
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thalidomide-O-C11-Acid Conjugates
Welcome to the technical support center for the synthesis of Thalidomide-O-C11-acid conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a functionalized derivative of thalidomide (B1683933) commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a precursor for conjugating thalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), to a protein of interest (POI) ligand via a linker. The 11-carbon aliphatic chain provides a flexible spacer of a specific length for inducing protein degradation.
Q2: Why is the glutarimide (B196013) ring of thalidomide a concern during synthesis?
A2: The glutarimide ring of thalidomide is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions.[1] This can lead to the formation of inactive byproducts, reducing the overall yield of the desired conjugate. It is crucial to control the pH during reaction and workup steps to maintain the integrity of this ring.
Q3: My final conjugate has poor aqueous solubility. What are the common causes and solutions?
A3: Poor aqueous solubility is a frequent issue with thalidomide-based conjugates, including PROTACs, due to their high molecular weight and significant lipophilicity.[2] The long C11 alkyl chain in this compound contributes to this lipophilicity. Strategies to address this include:
-
Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is common. However, the final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[3]
-
Linker Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, which generally improve water solubility compared to alkyl chains.[3]
Q4: Can racemization of the chiral center in thalidomide occur during synthesis?
A4: Yes, the chiral center on the glutarimide ring of thalidomide is prone to racemization, especially under basic conditions.[] While thalidomide enantiomers can rapidly interconvert under physiological conditions[5], maintaining chiral purity during synthesis can be important for structure-activity relationship studies. It is advisable to use mild reaction conditions and avoid strong bases.
Troubleshooting Guide
Problem 1: Low or No Yield of the Final Conjugate
Possible Cause 1.1: Inefficient Coupling Reaction
-
Troubleshooting:
-
Verify Coupling Reagents: For coupling the carboxylic acid of the linker to an amine on the target ligand (amide bond formation), ensure the activity of your coupling reagents (e.g., HATU, HOBt/EDC). For coupling to a hydroxyl group (ester bond formation), ensure the effectiveness of reagents like DCC/DMAP.[3]
-
Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can quench the activated species.[3] Optimize solvent (e.g., DMF, DMSO), temperature, and reaction time.
-
Consider Alternative Chemistries: If standard amide or ester bond formation is failing, consider "click chemistry" by functionalizing the linker and the target ligand with corresponding azide (B81097) and alkyne groups.[3][6]
-
Possible Cause 1.2: Degradation of the Thalidomide Moiety
-
Troubleshooting:
-
pH Control: Avoid basic conditions during the reaction and workup to prevent hydrolysis of the glutarimide ring.[1] If a base is required, use a non-nucleophilic base like DIPEA and consider running the reaction at a lower temperature.
-
Protecting Groups: For complex syntheses, consider protecting the glutarimide nitrogen, although this adds extra steps to the synthetic route.
-
Possible Cause 1.3: Purity of Starting Materials
-
Troubleshooting:
-
Confirm Identity and Purity: Ensure the purity of the this compound and the target ligand using techniques like NMR, LC-MS, and HPLC. Impurities can interfere with the coupling reaction.[3]
-
Problem 2: Difficulty in Purifying the Final Conjugate
Possible Cause 2.1: Co-elution of Starting Materials and Product
-
Troubleshooting:
-
Orthogonal Purification: If purification by normal-phase flash chromatography on silica (B1680970) gel is insufficient, use reversed-phase HPLC (RP-HPLC) for more effective separation of nonpolar compounds.[3]
-
TLC Analysis: Before scaling up purification, carefully analyze the reaction mixture by TLC using various solvent systems to find optimal conditions for separation.
-
Possible Cause 2.2: "Greasy" Nature of the Product
-
Troubleshooting:
-
Chromatography Selection: The lipophilic nature of the C11 linker can make the conjugate challenging to purify. RP-HPLC is often the most suitable technique for such molecules.[3]
-
Precipitation/Trituration: In some cases, precipitation or trituration from a suitable solvent system can help remove unreacted starting materials or byproducts before chromatographic purification.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-Containing Ligand
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing target ligand (1-1.2 equivalents) in anhydrous DMF.
-
Activation: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC to obtain the final conjugate.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency (Illustrative)
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 4 | 70-90 | Generally high yielding and fast. |
| HOBt/EDC | DIPEA | DMF | 12 | 50-75 | Cost-effective but may require longer reaction times. |
| DCC/DMAP | None | DCM | 18 | 40-60 | For ester formation; DCC can lead to urea (B33335) byproduct issues. |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Visualizations
Caption: A generalized workflow for the synthesis of this compound conjugates.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cell permeability of large PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high biochemical potency but low cellular activity. Could this be a permeability issue?
A: Yes, a significant drop-off between biochemical and cellular potency is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2][3] Even with high binding affinity to the target protein and the E3 ligase in vitro, insufficient intracellular concentration will prevent effective protein degradation.[1]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics are often not sufficient.[1] Key factors include:
-
Molecular Weight (MW): Higher molecular weights can negatively impact passive diffusion across the cell membrane.[1][4]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1][5] The 3D PSA is considered a better descriptor of polarity and permeability for molecules in the "beyond Rule of Five" space.[6]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability.[1][6]
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or retention within the membrane, both of which reduce effective permeability.[1]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded conformation with a lower solvent-accessible polar surface area can enhance its permeability.[6][7] Intramolecular hydrogen bonds can "hide" polar groups, facilitating membrane passage.
Q3: What strategies can I employ to improve the cell permeability of my PROTAC?
A: Several rational design and formulation strategies can be used to enhance PROTAC permeability:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC.
-
Composition and Rigidity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or heterocyclic scaffolds (e.g., piperazine, piperidine) can improve permeability by reducing the entropic penalty of adopting a membrane-translocation competent conformation.[5]
-
Length: Shorter linkers are often associated with better permeability as they help to minimize the already high TPSA and number of HBAs.
-
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can reduce the hydrogen bond donor count and improve permeability.[8][9] This strategy has been shown to increase permeability without significantly affecting intracellular stability or target binding affinity in some cases.[8]
-
Prodrug Strategies: A less active or inactive form of the PROTAC can be designed to be administered and then converted to the active form intracellularly.[2]
-
Formulation and Delivery Systems:
-
Nanoparticle Encapsulation: Packaging PROTACs into carriers like lipid-based nanoparticles (LNPs) or polymeric micelles can improve their stability, solubility, and cellular uptake.[2][10][11]
-
Antibody-Drug Conjugates (ADCs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface receptors.[5]
-
Troubleshooting Guide
Problem: My PROTAC has poor permeability in my initial screens. What are my next steps?
This troubleshooting workflow outlines a systematic approach to address poor PROTAC permeability.
Caption: Troubleshooting workflow for low PROTAC permeability.
Quantitative Data Summary
The following tables summarize permeability data for various PROTACs, highlighting the impact of different structural modifications.
Table 1: Permeability of VHL-based PROTACs with Different Linkers
| PROTAC | Linker Composition | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Permeability Class | Reference |
| 1 | Aliphatic | Low | Low | [6] |
| 2 | Ethylene glycol-based | High | High | [6] |
| 3 | Mixed | Medium-High | Medium-High | [6] |
| 4 | Mixed | Medium-Low | Medium-Low | [6] |
| 7 | Tertiary amine-containing | Medium-High | Medium-High | [6] |
Permeability classes are as defined in the referenced study.
Table 2: Impact of Amide-to-Ester Substitution on PROTAC Permeability
| PROTAC | Linker-Warhead Linkage | ALogP | PAMPA Permeability (Pe) x 10⁻⁶ cm/s | Fold Increase in Permeability | Reference |
| 21 (MZ1) | Amide | 3.5 | ~0.05 | - | [9] |
| 25 | Ester | 4.2 | 0.5 | 10 | [9] |
| 24 | Amide | 3.1 | ~0.08 | - | [9] |
| 28 | Ester | 3.8 | 0.6 | 7.5 | [9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.[1][12][13]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Membrane: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Donor Plate: Add 100 µL of a solution of the test PROTAC in PBS to the appropriate wells of the donor plate.
-
Assemble Plate: Place the donor plate on top of the acceptor plate to form the PAMPA sandwich.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.[1][14]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Assay: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test PROTAC in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Permeability (for efflux):
-
Add the test PROTAC in transport buffer to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.
Caption: PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aragen.com [aragen.com]
Strategies to reduce non-specific binding of Thalidomide-O-C11-acid PROTACs
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using thalidomide-based PROTACs, with a focus on reducing non-specific binding and improving degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Thalidomide-O-C11-acid PROTACs?
A1: Non-specific binding can refer to two distinct issues:
-
Off-Target Degradation: The PROTAC promotes the degradation of proteins other than the intended target of interest (POI). This is often caused by a lack of selectivity in the target-binding ligand (warhead) or suboptimal ternary complex conformations.[1]
-
Non-Productive Binding: The PROTAC binds to the target protein and/or the E3 ligase (Cereblon, CRBN) but fails to form a stable and productive ternary complex (Target-PROTAC-CRBN). This results in poor degradation of the intended target, often due to issues with linker length, composition, or high PROTAC concentrations leading to the "hook effect".[2][3]
Q2: My this compound PROTAC shows no degradation of my target protein. What are the first things I should check?
A2: When observing a lack of degradation, a systematic approach is crucial. The initial checkpoints should be:
-
PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock using methods like LC-MS and NMR. Ensure it has not degraded during storage.[4]
-
E3 Ligase Expression: Verify that your experimental cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[2]
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[2]
-
Concentration Range (Hook Effect): Test a broad range of PROTAC concentrations (e.g., 1 nM to 10 µM). Excessively high concentrations can favor the formation of non-productive binary complexes over the essential ternary complex, inhibiting degradation.[2][3]
Q3: What is the role of the C11-acid linker in my PROTAC's activity?
A3: The linker is a critical component that connects the target-binding ligand to the thalidomide moiety. Its length, composition, and attachment points are vital for efficacy.[5] An 11-carbon alkyl chain (C11) provides significant length and flexibility. The terminal carboxylic acid group can influence solubility and provides a potential handle for further chemical modification. If this linker is not optimal, it may prevent the formation of a stable ternary complex due to steric hindrance (if too short) or an inability to bring the proteins into close enough proximity (if too long or improperly oriented).[5][6]
Troubleshooting Guide: Reducing Non-Specific Binding & Improving Efficacy
This section addresses specific experimental issues in a question-and-answer format.
Q4: My PROTAC is causing degradation of known off-target proteins. How can I improve its selectivity?
A4: Improving selectivity is key to reducing off-target effects. Consider the following strategies:
-
Optimize the Target-Binding Warhead: If possible, use a more selective ligand for your protein of interest. Even small modifications can significantly alter the binding profile.[1]
-
Modify the Linker: The linker's length and rigidity influence the geometry of the ternary complex. Systematically testing different linker lengths (e.g., shorter or longer alkyl chains, or PEG linkers) can identify a conformation that favors the on-target protein and excludes off-targets.[1][7]
-
Change Linker Attachment Points: Altering where the linker connects to the warhead or the thalidomide ligand can change the relative orientation of the bound proteins, which can dramatically impact selectivity.[5]
-
Consider an Alternative E3 Ligase: While your current PROTAC uses a thalidomide-based CRBN ligand, different E3 ligases have different endogenous substrates and cellular expression profiles. Designing a new PROTAC that recruits a different ligase (e.g., VHL) may circumvent the off-target issue.[1][8]
Q5: I've confirmed my PROTAC binds to the target and CRBN separately, but it still doesn't induce degradation. What's the problem?
A5: This common issue points to a failure in forming a productive ternary complex. High binary affinity does not guarantee efficient degradation.
-
Suboptimal Linker: The linker is the most likely culprit. It may be too long, too short, or too rigid/flexible, preventing the correct orientation of the target and E3 ligase for ubiquitin transfer.
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.
-
Rapid Target Protein Synthesis: The rate of new protein synthesis may be outpacing the rate of PROTAC-mediated degradation.
-
Action: As a control experiment, you can co-treat cells with a transcription or translation inhibitor (e.g., cycloheximide) to see if degradation becomes more apparent. Note that this can have confounding effects on cell health.[4]
-
Visualizing the Process: Diagrams and Workflows
A clear understanding of the underlying mechanisms and experimental steps is crucial for troubleshooting.
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A logical workflow for troubleshooting common PROTAC issues.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target and E3 ligase pair. The following table provides a representative example of how linker length can impact degradation efficacy, which should be determined empirically.
| PROTAC Variant | Linker Type | Linker Length (atoms) | Degradation (Dmax) | Potency (DC50) | Notes |
| PROTAC-A | Alkyl Chain | 8 | <10% | >10 µM | Likely too short, causing steric hindrance.[10] |
| PROTAC-B | Alkyl Chain | 12 | 85% | 150 nM | Effective degradation observed. |
| PROTAC-C | Alkyl Chain | 16 | >95% | 25 nM | Optimal length in this series. [11] |
| PROTAC-D | Alkyl Chain | 20 | 60% | 500 nM | Efficacy decreases; linker may be too flexible/long.[10] |
| PROTAC-E | PEG | 16 | >95% | 30 nM | PEG linker improves solubility and maintains high efficacy.[12] |
Data is illustrative and based on general findings in PROTAC literature.[11][12] Actual results will vary.
Key Experimental Protocols
1. Western Blotting for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.[13]
-
Methodology:
-
Cell Culture & Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 18-24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS, then add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Separate equal amounts of protein on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection & Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control, then calculate the percentage of degradation relative to the vehicle control.[2]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated physical interaction between your target protein and CRBN in a cellular context.[9]
-
Methodology:
-
Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration and a vehicle control for a short period (e.g., 2-4 hours). To prevent the degradation of the target, also treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer without SDS) to preserve protein-protein interactions.[12]
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or CRBN) overnight at 4°C to form antibody-protein complexes.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[12]
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by Western blotting, probing for both the target protein and CRBN.
-
Analysis: An increased signal for the co-precipitated protein (e.g., CRBN in the target protein IP) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Thalidomide-O-C11-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Thalidomide-O-C11-acid. This critical step is foundational in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where Thalidomide and its analogs serve as potent E3 ubiquitin ligase ligands for Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for coupling this compound?
The coupling of this compound to a primary or secondary amine of a target protein ligand is a standard amide bond formation reaction. This involves the activation of the carboxylic acid group on the C11 linker, making it susceptible to nucleophilic attack by the amine.
Q2: Which coupling reagents are recommended for this reaction?
Several classes of coupling reagents are effective for this transformation. The choice often depends on the complexity of the substrates, desired reaction time, and cost. Common choices include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.[1]
-
Uronium/Aminium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[2][3]
-
Phosphonium Salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Q3: Why is an additive like NHS or HOBt used with EDC?
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[4] Additives like NHS or HOBt react with the O-acylisourea intermediate to form a more stable amine-reactive ester, which then reacts with the amine to form the amide bond.[1][4] This two-step process generally leads to higher coupling efficiencies and fewer side reactions.[5]
Q4: What are common solvents and bases used in this coupling reaction?
Anhydrous polar aprotic solvents are typically preferred to ensure the reactivity of the coupling reagents and to dissolve the reactants. Common choices include:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
A non-nucleophilic organic base is often required to neutralize any acid formed during the reaction and to deprotonate the amine component. A common choice is N,N-Diisopropylethylamine (DIPEA).[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Coupling Reagent: The chosen reagent may not be potent enough for the specific substrates. 2. Water Contamination: Moisture can hydrolyze the activated carboxylic acid intermediate. 3. Incorrect Stoichiometry: Insufficient amounts of coupling reagent, amine, or base. 4. Low Reactivity of the Amine: The amine on the target protein ligand may be sterically hindered or electronically deactivated. | 1. Switch to a more powerful coupling reagent. If using EDC/NHS, consider trying HATU or HBTU. 2. Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. 3. Optimize reagent equivalents. Typically, a slight excess of the amine and coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid is used. The base is often used in greater excess (2-4 equivalents).[2][3] 4. Increase reaction temperature or time. Consider using a stronger base or a different coupling strategy altogether, such as converting the carboxylic acid to an acid chloride (though this is a harsher method). |
| Formation of Side Products | 1. N-acylurea Formation (with EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. 2. Racemization: If there is a chiral center adjacent to the carboxylic acid, it may epimerize under the reaction conditions. 3. Double Acylation: If the amine component has multiple reactive sites. | 1. Use an additive like NHS or HOBt to trap the active intermediate before it rearranges. 2. Add a racemization-suppressing agent like HOBt or HOAt.[6] Running the reaction at a lower temperature can also help. 3. Use protecting groups for other reactive amines on the target molecule. |
| Difficulty in Purification | 1. Excess Coupling Reagents and Byproducts: Water-soluble byproducts from EDC or the urea (B33335) from DCC can be challenging to remove. 2. Unreacted Starting Materials: Due to an incomplete reaction. | 1. For EDC, perform an aqueous workup to remove the water-soluble byproducts. For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. 2. Drive the reaction to completion by optimizing conditions. Purification is typically achieved using reverse-phase preparative HPLC.[7] |
| "Hook Effect" Observed in Biological Assays | This is a phenomenon specific to PROTACs where degradation efficiency decreases at higher concentrations. It is caused by the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex. | While not a direct result of the coupling reaction, the linker length and composition (determined by the this compound) are critical. If a hook effect is observed, it may be necessary to synthesize PROTACs with different linker lengths to optimize ternary complex formation.[8] |
Quantitative Data Summary
Table 1: General Stoichiometry for Common Coupling Reagents
| Coupling Reagent | This compound (equivalents) | Amine (equivalents) | Coupling Reagent (equivalents) | Additive (e.g., NHS, HOBt) (equivalents) | Base (e.g., DIPEA) (equivalents) |
| EDC/NHS | 1.0 | 1.1 - 1.5 | 1.2 - 1.5 | 1.2 - 1.5 | 2.0 - 3.0 |
| HATU | 1.0 | 1.1 - 1.5 | 1.1 - 1.5 | - | 2.0 - 4.0 |
| HBTU | 1.0 | 1.1 - 1.5 | 1.1 - 1.5 | (Optional: 1.1 - 1.5 of HOBt) | 2.0 - 4.0 |
Note: These are starting recommendations and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol describes a general procedure for the HATU-mediated coupling of this compound to an amine-containing target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, formic acid)
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the amine-containing target protein ligand (1.1 equivalents).
-
In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the mixture of the acid and amine.
-
Finally, add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and perform an aqueous workup if necessary.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Protocol 2: Coupling of this compound using EDC/NHS
This protocol details a two-step procedure for the EDC/NHS-mediated coupling.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
EDC
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.
-
In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the amine solution to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine to remove excess EDC and NHS.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Visualizations
Caption: General experimental workflow for the coupling of this compound.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Challenges in scaling up the synthesis of Thalidomide-O-C11-acid
Welcome to the technical support center for the synthesis of Thalidomide-O-C11-acid. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis and scale-up of this crucial PROTAC linker building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a functionalized derivative of thalidomide (B1683933) used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The O-C11-acid component is a linker with a terminal carboxylic acid, which allows for conjugation to a ligand that binds to a target protein of interest. The length and composition of the linker are critical for the efficacy of the resulting PROTAC.[1]
Q2: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Synthesis of 4-hydroxythalidomide: This intermediate is typically synthesized from 3-hydroxyphthalic anhydride (B1165640) and 3-aminoglutarimide hydrochloride.
-
Williamson Ether Synthesis: 4-hydroxythalidomide is then coupled with a C11 linker containing a terminal ester (e.g., ethyl 11-bromoundecanoate) via a Williamson ether synthesis.
-
Hydrolysis: The terminal ester is hydrolyzed to the carboxylic acid to yield the final product.
Q3: What are the main challenges in scaling up the synthesis of this compound?
The primary challenges in scaling up this synthesis include:
-
Poor solubility: Thalidomide and its long-chain derivatives have low solubility in many common solvents, which can lead to handling issues and slow reaction rates.[2][3][4]
-
Side reactions: The Williamson ether synthesis can be prone to side reactions, such as elimination, especially at higher temperatures.
-
Purification: The low solubility and potential for impurities can make purification by chromatography or recrystallization challenging on a larger scale.
-
Reaction optimization: Ensuring complete reaction and minimizing impurities requires careful optimization of base, solvent, temperature, and reaction time.
Q4: How does the C11 alkyl chain affect the properties of the molecule?
Increasing the length of the alkyl chain on thalidomide derivatives has the following effects:
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of 4-hydroxythalidomide | Incomplete reaction; side product formation. | - Ensure starting materials are pure and dry.- Optimize reaction time and temperature. Refluxing for 3-4 hours is a good starting point.[6]- Use an appropriate base like triethylamine (B128534) or pyridine (B92270) to neutralize HCl generated from 3-aminoglutarimide hydrochloride.[6] |
| Incomplete Williamson ether synthesis | Insufficiently strong base; poor solubility of reactants; low reaction temperature. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[6][7]- Ensure anhydrous conditions to prevent quenching of the base.[7]- Increase the reaction temperature gradually (e.g., 60-80 °C) to improve reaction rate, but monitor for side products.[6] |
| Formation of elimination byproducts | High reaction temperature; sterically hindered halide. | - Use a primary alkyl halide (e.g., 11-bromoundecanoic acid derivative) as they are less prone to elimination.[7]- Maintain the lowest effective reaction temperature. |
| Difficulty purifying the final product | Poor solubility; presence of closely related impurities. | - Utilize column chromatography with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane).[6]- Consider recrystallization from a suitable solvent system. For long-chain alkyl derivatives, a mixed solvent system might be necessary. |
| Incomplete ester hydrolysis | Insufficient base or acid; short reaction time. | - Use a sufficient excess of base (e.g., LiOH, NaOH) or acid (e.g., HCl).- Monitor the reaction by TLC or LC-MS to ensure completion.- If the product is poorly soluble, consider a biphasic solvent system or the addition of a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxythalidomide
This protocol is adapted from established methods for synthesizing thalidomide analogs.[6]
Materials:
-
3-hydroxyphthalic anhydride
-
3-aminoglutarimide hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (concentrated)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1.0 eq.) in pyridine, add triethylamine (2.2 eq.) and 3-hydroxyphthalic anhydride (1.0 eq.).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis for similar thalidomide derivatives.[6]
Materials:
-
4-hydroxythalidomide
-
Ethyl 11-bromoundecanoate
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1N)
-
Brine
-
Anhydrous sodium sulfate
Step 1: Williamson Ether Synthesis
-
To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 11-bromoundecanoate (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl ester intermediate by column chromatography on silica gel.
Step 2: Ester Hydrolysis
-
Dissolve the purified ethyl ester intermediate in a mixture of THF and water.
-
Add LiOH (2-3 eq.) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding 1N HCl until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of N-Alkyl Thalidomide Analogs
| Compound | Alkyl Chain Length | Aqueous Solubility | Melting Point (°C) | Log Partition Coefficient (Koct) |
| Thalidomide | N/A | Low | ~270 | Low |
| N-Methyl Thalidomide | C1 | ~6-fold higher than Thalidomide | ~170 | Higher than Thalidomide |
| N-Propyl Thalidomide | C3 | Decreased | Lower than N-Methyl | Higher than N-Methyl |
| N-Pentyl Thalidomide | C5 | Decreased further | Lower than N-Propyl | Higher than N-Propyl |
Data compiled and extrapolated from literature on N-alkyl thalidomide analogs.[2][3][5] As the alkyl chain length increases, aqueous solubility decreases while lipophilicity (indicated by Log Koct) and solubility in nonpolar solvents increase.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in PROTAC Degradation Assays
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) degradation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a PROTAC degradation experiment?
A1: Properly controlled experiments are crucial for accurately interpreting your PROTAC's activity. Key controls include:
-
Vehicle Control: To establish the baseline level of the target protein. This is typically the solvent used to dissolve the PROTAC (e.g., DMSO).[1]
-
Proteasome Inhibitor Control: To confirm that the observed protein loss is mediated by the proteasome. Pre-treatment with an inhibitor like MG132 should "rescue" the target protein from degradation.[1][2]
-
Inactive Control PROTAC: An ideal negative control is a structurally similar molecule that does not bind to either the target protein or the E3 ligase. This helps to distinguish between targeted degradation and non-specific effects.[3]
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase recruiting moiety by itself can help identify any off-target effects specifically associated with this component.[4]
Troubleshooting Guides
Issue 1: No or Weak Degradation of the Target Protein
You've treated your cells with your PROTAC, but the target protein levels remain unchanged or show minimal reduction upon analysis (e.g., by Western blot).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Insufficient Target Protein or E3 Ligase Expression | Confirm that the cell line expresses sufficient endogenous levels of both the target protein and the recruited E3 ligase (e.g., CRBN, VHL) via Western blot or qPCR.[3] |
| Poor Cellular Target Engagement | The PROTAC may not be binding to its intended targets within the cell.[2] Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding.[2][5] |
| Lack of Ternary Complex Formation | A stable ternary complex is a prerequisite for degradation.[6] Assess ternary complex formation using biophysical assays such as TR-FRET, AlphaLISA, SPR, or ITC.[5][7][8] |
| Inefficient Ubiquitination | The ternary complex may form in a non-productive conformation, preventing the E3 ligase from ubiquitinating the target.[2] Perform an in-cell ubiquitination assay to determine if the target is being ubiquitinated.[2] |
| Poor Cell Permeability or Compound Instability | PROTACs are often large molecules and may have poor cell permeability.[2] Assess compound stability in your cell culture media over the course of the experiment.[2] |
| High Protein Synthesis Rate | The rate of new protein synthesis may be counteracting the degradation.[1] Perform a time-course experiment to identify the optimal degradation window.[1] |
Issue 2: The "Hook Effect"
You observe a bell-shaped dose-response curve where target degradation decreases at higher PROTAC concentrations. This is a classic indicator of the "hook effect".[5][8]
Mechanism of the Hook Effect
Caption: At high concentrations, PROTACs can form non-productive binary complexes, inhibiting degradation.
Troubleshooting and Mitigation
| Troubleshooting Step | Detailed Action |
| Confirm with a Full Dose-Response Curve | Repeat the experiment with a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the bell-shaped curve.[5][9] |
| Determine Optimal Concentration | Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[9] |
| Assess Ternary Complex Formation Directly | Utilize biophysical assays like AlphaLISA or TR-FRET, which will also exhibit a bell-shaped curve, to directly measure ternary complex formation and identify the optimal concentration range.[5][8] |
| Enhance Ternary Complex Stability | A more stable ternary complex can mitigate the hook effect.[5] This can be achieved through rational PROTAC design, particularly by optimizing the linker to introduce favorable protein-protein interactions (positive cooperativity).[8] |
Key PROTAC Efficacy Parameters
| Parameter | Definition | Significance |
| DC50 | The concentration of PROTAC required to induce 50% of the maximal degradation.[1][10] | A measure of the PROTAC's potency. |
| Dmax | The maximum percentage of protein degradation achieved.[1][10] | A measure of the PROTAC's efficacy. |
The hook effect can lead to an inaccurate determination of both DC50 and Dmax if not properly characterized.[9]
Issue 3: Off-Target Effects and Cytotoxicity
You observe degradation of unintended proteins or significant cell death at concentrations effective for target degradation.
Potential Causes
-
Promiscuous Binding: The target-binding or E3-recruiting ligand may bind to other proteins.
-
"Off-target" Ubiquitination: The ternary complex may form with an unintended protein, leading to its degradation.[4]
-
Intrinsic Toxicity: The PROTAC molecule itself or its metabolites may be toxic to the cells.
-
On-Target Toxicity: Degradation of the intended target protein may be inherently toxic to the cells.[1]
-
Neosubstrate Degradation: Pomalidomide-based PROTACs, for instance, can induce degradation of other zinc-finger proteins.[4][11]
Troubleshooting and Assessment
| Troubleshooting Step | Detailed Action |
| Assess Global Protein Changes | Use unbiased proteomics (e.g., TMT-based mass spectrometry) to get a global view of protein level changes upon PROTAC treatment and identify unintended targets.[2][4] |
| Perform Cell Viability Assays | Run a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment to distinguish between targeted degradation and general cytotoxicity.[1] |
| Use an Inactive Control | An inactive control that doesn't cause degradation can help determine if the observed toxicity is independent of the degradation of the target protein.[3] |
| Optimize PROTAC Selectivity | If off-target degradation is confirmed, consider redesigning the PROTAC. This can involve using a more selective warhead for the target protein, modifying the linker, or recruiting a different E3 ligase.[2] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the relative amount of a target protein in cell lysates after PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include vehicle and other relevant controls.[5]
-
Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE: Prepare samples with Laemmli buffer, boil, and separate 20-30 µg of protein per lane on an SDS-PAGE gel.[2][3]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[2]
-
Incubate with a primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2][8]
-
-
Detection & Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[2][8]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.[2]
-
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.[2]
-
Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions. Dilute the lysate with a non-denaturing buffer to allow for antibody binding.[1][2]
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysate using a specific antibody.[2]
-
Western Blotting:
Protocol 3: AlphaLISA for Ternary Complex Formation
Objective: To quantify the formation of the PROTAC-induced ternary complex in a homogeneous assay format.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells. Incubate in the dark.[8]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.[8]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[8]
Signaling Pathway
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the performance of your Thalidomide-based Proteolysis Targeting Chimeras (PROTACs), specifically focusing on improving degradation concentration (DC50) and maximal degradation (Dmax).
Troubleshooting Guide: Low Degradation Efficacy (Poor DC50 & Dmax)
Encountering suboptimal degradation is a common challenge in PROTAC development. This guide provides a systematic approach to identifying and resolving the underlying issues.
Issue 1: Little to No Target Degradation Observed
If your PROTAC fails to induce any significant degradation, the problem may lie with the compound, the cellular system, or the fundamental PROTAC mechanism.
Possible Causes & Recommended Actions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| PROTAC Integrity/Stability | Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Test for degradation in cell culture media over the experimental time course. | Ensure that the observed inactivity is not due to a compromised compound. |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Thalidomide.[1] Use Western Blot or qPCR to quantify CRBN levels. | Effective degradation requires adequate presence of the recruited E3 ligase.[1] |
| Poor Cell Permeability | PROTACs are large molecules and may struggle to cross the cell membrane.[1][2][3] Modify the linker to improve physicochemical properties (e.g., add PEG elements for solubility).[4][5] | Enhanced intracellular concentration of the PROTAC should lead to improved degradation. |
| Lack of Ternary Complex Formation | The core of PROTAC efficacy is the formation of a stable ternary complex (Target-PROTAC-CRBN).[6][7][8] A suboptimal linker can prevent this.[4][5][9] | A stable ternary complex is a prerequisite for ubiquitination and subsequent degradation.[8] |
Troubleshooting Workflow Diagram
Here is a logical workflow for diagnosing a lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. youtube.com [youtube.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for refining PROTAC design for better efficacy
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine PROTAC design for better efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][2] This occurs because, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3]
Mitigation Strategies:
-
Dose-Response Range: Test a wide range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[1][2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other. This stabilizes the ternary complex over the binary ones.[3]
-
Ternary Complex Assays: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to measure the formation and stability of the ternary complex at various concentrations.[3][4][5]
Q2: How does the choice of E3 ligase impact PROTAC efficacy?
A2: The choice of E3 ligase is a critical determinant of PROTAC success.[6] Different E3 ligases have varying expression levels across different tissues and cell lines, and their suitability can depend on the specific protein of interest (POI).[7][8] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9][10] However, expanding the repertoire of E3 ligases is an active area of research to overcome limitations and improve tissue selectivity.[9][11] If a PROTAC shows poor activity, switching the E3 ligase recruiter can sometimes recover degradation efficacy.[8]
Q3: What is the role of the linker in PROTAC design and how can it be optimized?
A3: The linker is not just a spacer but an active component that significantly influences a PROTAC's efficacy.[12] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[4][13]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.[4]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][14] For example, polyethylene (B3416737) glycol (PEG) chains can improve solubility, while more rigid structures can enhance conformational stability.[15]
-
Optimization: Linker optimization is often an empirical process involving the synthesis and testing of a library of PROTACs with varying linker lengths and compositions.[]
Q4: My PROTAC isn't causing degradation of the target protein. What are the common reasons for this?
A4: Several factors can lead to a lack of PROTAC activity. A systematic troubleshooting approach is recommended.[17][18]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[17]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets inside the cell.[17]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase individually, it may not effectively form a stable ternary complex.[17]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line or may not be appropriate for the target protein.[17]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.[17]
Troubleshooting Guides
Issue 1: Bell-Shaped Dose-Response Curve (Hook Effect)
This is a classic indicator of the hook effect, where degradation decreases at high PROTAC concentrations.[1]
Troubleshooting Steps:
-
Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. Using 8-10 concentrations with half-log dilutions is recommended.[1]
-
Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal and a "hooked" concentration to understand the degradation kinetics.[1]
-
Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA, FRET, or SPR to directly measure ternary complex formation at different PROTAC concentrations.[1][] A bell-shaped curve in these assays can confirm that the hook effect is due to the formation of non-productive binary complexes at high concentrations.[3]
Issue 2: Weak or No Protein Degradation
This could be due to a variety of factors, from poor cellular uptake to inefficient ubiquitination.[17][18]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Issue 3: Off-Target Effects
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[17]
Strategies to Improve Selectivity:
-
Optimize Target-Binding Warhead: Use a more selective binder for your protein of interest.[17]
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[17]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[17]
Data Summary Tables
Table 1: Example Biophysical and Cellular Assay Data for PROTAC Characterization
| Parameter | Assay | Example Value | Interpretation | Reference |
| Binary Affinity (PROTAC to Target) | SPR | KD = 10 nM | High affinity of the warhead for the target protein. | [20] |
| Binary Affinity (PROTAC to E3 Ligase) | SPR | KD = 50 nM | High affinity of the E3 ligase ligand. | [20] |
| Ternary Complex Affinity | ITC | KD = 5 nM | Strong formation of the ternary complex. | [20] |
| Cooperativity (α) | SPR/ITC | α > 1 | Positive cooperativity, stabilizing the ternary complex. | [3] |
| Cellular Degradation | Western Blot | DC50 = 25 nM | Potent degradation in a cellular context. | [1] |
| Maximum Degradation | Western Blot | Dmax = 95% | High efficacy of the PROTAC at optimal concentration. | [1] |
| Cell Permeability | PAMPA | Papp > 1 x 10-6 cm/s | Good passive permeability. | [2] |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[2]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex within cells.[18]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that promotes ternary complex formation. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.[8]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the target protein, the E3 ligase, and other components of the complex.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the binary binding affinities and the formation of the ternary complex.[3][4]
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm minimal direct interaction.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in the response signal compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and affinity (KD). Cooperativity can also be calculated from these measurements.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ternary Complex Formation [promega.sg]
- 6. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 12. chempep.com [chempep.com]
- 13. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Validation & Comparative
Validating Target Engagement of Thalidomide-O-C11-acid PROTACs: A Comparative Guide
This guide provides a comprehensive comparison of key methodologies for validating the target engagement and subsequent degradation induced by Thalidomide-O-C11-acid Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, confirming that a PROTAC effectively binds its intended protein of interest (POI) and the Cereblon (CRBN) E3 ligase is a critical step in preclinical development.[1] This process, known as target engagement, is the initiating event in the catalytic cycle of PROTAC-mediated protein degradation.[2]
This compound is a bifunctional molecule component that incorporates the Thalidomide (B1683933) moiety for CRBN recruitment, connected to an 11-carbon atom linker that can be conjugated to a specific POI ligand.[3] The successful formation of a stable ternary complex (POI-PROTAC-CRBN) is paramount for the subsequent ubiquitination and proteasomal degradation of the target protein.[4] Therefore, rigorous, quantitative validation of this entire process is essential.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2] The thalidomide component of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the target protein.[5] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[8]
References
- 1. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
A Comparative Analysis of E3 Ligase Linkers: A Deep Dive into Thalidomide-O-C11-acid and Alternatives
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective elimination of disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of Thalidomide-O-C11-acid, a Cereblon (CRBN) E3 ligase ligand-linker conjugate, and other commonly used E3 ligase linkers, with a focus on their impact on PROTAC efficacy and physicochemical properties.
PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2][3] They function by forming a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][4] While the choice of the target binder and the E3 ligase ligand are crucial, the linker's composition, length, and attachment points significantly influence the stability and geometry of this ternary complex, thereby affecting the degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties of the PROTAC.[5][6]
Data Presentation: Comparative Analysis of E3 Ligase Linkers
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with different linker types and lengths, providing a comparative perspective. While direct head-to-head data for this compound is not extensively available in the public domain, the data presented for various thalidomide-based PROTACs with different linkers can provide valuable insights into the structure-activity relationship.
Table 1: Comparison of Degradation Efficiency for Different Linker Types
| Linker Type | Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Key Observation |
| Alkyl Chain | BRD4 | CRBN | PROTAC with C4 linker | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | Short, rigid linkers can be highly effective.[7][8] |
| PEG Chain | BRD4 | CRBN | PROTAC with PEG4 linker | Low nM range | >90% | Various | PEG linkers can improve solubility and permeability, with optimal length being target-dependent.[9][10] |
| Alkyl/Ether | BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified | Hybrid linkers can offer a balance of flexibility and rigidity.[11] |
| Rigid Piperazine | CDK9 | CRBN | PROTAC 98 | 520 nM (IC50) | Not specified | MCF-7, L02 | Rigid linkers can improve metabolic stability and cellular activity.[9] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions. The data presented here is for illustrative purposes.
Table 2: Impact of Linker Length on PROTAC Efficacy (Thalidomide-based BRD4 Degraders)
| Linker (PEG units) | DC50 (nM) | Dmax (%) | Key Observation |
| 0 (Direct Linkage) | < 0.5 | > 90 | A very short linker can be highly potent.[10] |
| 1 | > 5 | ~50 | A single PEG unit can significantly decrease potency in some cases.[10] |
| 3 | Variable | Variable | Potency can be recovered and is highly dependent on the overall PROTAC structure.[10] |
| 4 | Low nM | > 90 | Often identified as an optimal length for BRD4 degradation.[9] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of PROTAC efficacy. Below are detailed protocols for key experiments cited in the comparison.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment.[12][13]
1. Cell Culture and Treatment:
- Seed cells (e.g., HEK293, HeLa) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
- Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
- Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
- Replace the medium with the PROTAC-containing medium. Include a vehicle control (medium with the same final DMSO concentration).
- Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blot:
- Normalize the protein concentration of all samples.
- Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
4. Data Analysis:
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring
This luminescence-based method allows for the quantitative monitoring of protein degradation in live cells.[13][14]
1. Cell Line Generation:
- Use CRISPR/Cas9 to knock in the 11-amino-acid HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT subunit.
2. Cell Plating and Treatment:
- Plate the HiBiT-tagged cells in a white, 96-well plate.
- Prepare serial dilutions of the PROTAC.
- Add the PROTAC dilutions to the cells.
3. Luminescence Measurement:
- Endpoint Assay: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence using a plate reader.
- Kinetic Assay: Add a live-cell substrate to the medium and measure luminescence at regular intervals over time using a plate reader equipped with a live-cell incubator.
4. Data Analysis:
- Normalize luminescence signals to a vehicle control.
- For endpoint assays, plot dose-response curves to determine DC50 and Dmax.
- For kinetic assays, analyze the rate of degradation and the time to reach Dmax.
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Caption: Logical Relationship of Linker Properties
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule. While this compound provides a readily available building block with a thalidomide-based CRBN ligand and a flexible alkyl chain, the optimal linker design is highly dependent on the specific target protein and the desired therapeutic properties. The choice between different linker types, such as flexible alkyl or PEG chains and more rigid structures, as well as the optimization of linker length, are crucial for achieving potent and selective protein degradation. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs and for developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.[6]
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Comparative Guide to CRBN-Recruiting PROTACs: Thalidomide-O-C11-acid vs. Lenalidomide-Based Linkers
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. A critical design choice in developing PROTACs is the selection of the E3 ligase ligand and the associated linker that connects it to the target-binding warhead. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide (B1683933) and its analog, lenalidomide (B1683929).
This guide provides an objective, data-driven comparison between two distinct approaches for CRBN recruitment: PROTACs built with a specific thalidomide-based linker, Thalidomide-O-C11-acid, and those utilizing the more broadly defined lenalidomide-based linkers. We will examine their structural differences, comparative performance, and the experimental methodologies used for their evaluation.
Structural and Synthetic Overview
The efficacy and pharmacological properties of a PROTAC are significantly influenced by the structure of its E3 ligase-recruiting moiety and the nature of the linker attachment.
This compound: This is a pre-functionalized building block for PROTAC synthesis. It consists of the thalidomide core, which binds to CRBN, attached to an 11-carbon aliphatic chain via an ether linkage on the phthalimide (B116566) ring. The chain terminates in a carboxylic acid, providing a convenient handle for conjugation to a warhead ligand. The ether linkage offers a degree of metabolic stability, while the long C11 chain provides significant length and flexibility.
Lenalidomide-Based Linkers: Lenalidomide is a second-generation immunomodulatory drug (IMiD) derived from thalidomide.[1][2] In PROTAC design, linkers are most commonly attached to the 4-amino group of lenalidomide's phthalimide ring.[3] This attachment point is synthetically accessible through methods like chemoselective alkylation or acylation.[3] This approach allows for the creation of diverse libraries of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to optimize for degradation potency and pharmacokinetic properties.
Figure 1. Structural comparison of linker attachment points.
Comparative Performance Analysis
The choice between a thalidomide or lenalidomide scaffold can significantly impact a PROTAC's degradation efficiency, typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Studies comparing PROTACs targeting the same protein of interest (POI), such as the epigenetic reader protein BRD4, have shown that lenalidomide-based degraders can achieve higher potency than their thalidomide-based counterparts.[3]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|---|
| PROTAC A | Thalidomide | Not Specified | BRD4 | 0.1-0.3 nM | >90 | Not Specified | [3] |
| PROTAC B | Lenalidomide | Not Specified | BRD4 | pM range | >90 | Not Specified |[3] |
Note: The specific linker details for the PROTACs in this comparative study were not fully disclosed but serve as a valuable head-to-head comparison of the core scaffolds.
Physicochemical and Stability Considerations
Beyond degradation potency, the overall developability of a PROTAC is governed by its physicochemical properties, including solubility, permeability, and metabolic stability. Lenalidomide-based PROTACs may offer advantages in this regard. The removal of one of the phthalimide carbonyl groups in the lenalidomide structure can lead to improved chemical and metabolic stability compared to thalidomide.[3] This enhanced stability can result in a more durable biological effect and a more favorable pharmacokinetic profile.
Signaling Pathways and Experimental Workflows
Figure 2. PROTAC-mediated protein degradation pathway.
The evaluation of a PROTAC's efficacy follows a standardized workflow designed to measure target engagement, degradation, and downstream cellular effects.
Figure 3. A typical workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. Below are detailed protocols for the key experiments outlined in the workflow.
This method quantifies the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[4][5]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4][5]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[4][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software, normalizing the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6]
This live-cell, proximity-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[7][8]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with expression vectors for the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to HaloTag® (the energy acceptor). Plate the transfected cells in a 96-well plate.[9]
-
Reagent Preparation: Prepare the NanoBBEET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand (the acceptor) in Opti-MEM® I Reduced Serum Medium.
-
Assay Execution: Add the HaloTag® ligand to the cells and incubate. Following this, add the PROTAC compound at various concentrations. Finally, add the Nano-Glo® Substrate.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[10]
This colorimetric assay determines the effect of protein degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle-only control.[11]
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing PES) to each well.[12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[12]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from wells containing medium only. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[11]
Conclusion
Both thalidomide and lenalidomide are highly effective scaffolds for recruiting the CRBN E3 ligase in PROTAC design. While building blocks like this compound offer a straightforward, albeit less flexible, route to PROTAC synthesis, the available data suggests that lenalidomide-based linkers may provide advantages in degradation potency and physicochemical properties.[3] The improved metabolic stability associated with the lenalidomide core is a particularly important consideration for in vivo applications. Ultimately, the optimal choice will be target-dependent and requires empirical validation through the rigorous experimental protocols detailed in this guide. The continuous exploration of linker chemistry and E3 ligase biology will further refine the design of next-generation protein degraders.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Linker's Length: A Critical Determinant in the Efficacy of Thalidomide-Based PROTACs
A comprehensive analysis of how linker length dictates the degradation efficiency of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs) reveals a nuanced relationship crucial for the design of potent protein degraders. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the impact of varying linker lengths on PROTAC performance, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is profoundly influenced by the chemical linker connecting the target-binding warhead to the E3 ligase ligand.[1] In the context of Thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the linker's length and composition are not mere spacers but active modulators of the ternary complex formation between the target protein, the PROTAC, and CRBN.[1][2] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[2]
Deciphering the Impact of Linker Length on Degradation
The relationship between linker length and degradation efficacy is often not linear and is highly dependent on the specific target protein and the overall architecture of the PROTAC.[1] A linker that is too short may introduce steric hindrance, preventing the stable formation of the ternary complex, while an excessively long linker might not effectively bring the protein of interest and the E3 ligase into productive proximity.[1] The degradation potency is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]
Quantitative Data Summary: Linker Length vs. Efficacy
The following table summarizes findings from various studies on Thalidomide-based PROTACs, primarily targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data provides valuable insights into the general trends of linker length optimization.
| PROTAC | Linker Composition | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PROTAC A | PEG | 12 | BRD4 | Various | >1000 | <20 | A shorter PEG linker can be ineffective, failing to promote a stable ternary complex.[4] |
| PROTAC B | PEG | 16 | BRD4 | Various | 100 | 85 | Increasing the PEG linker length can significantly improve degradation potency.[4][5] |
| No PEG | Direct Linkage | - | BRD4 | H661 | < 500 | > 90 | A very short, direct linkage can be highly effective in certain contexts.[3] |
| 1 PEG Unit | PEG | ~4 | BRD4 | H661 | > 5000 | ~50 | A single PEG unit can drastically reduce degradation potency compared to a direct linkage.[3] |
| C8 Linker | Alkyl | 8 | FBXO22 | Jurkat | ~3000 (at 5h) | ~50 | Moderate degradation observed with a C8 alkyl linker for this specific target.[6] |
| C6 Linker (VHL-based) | Alkyl | 6 | FBXO22 | Jurkat | < 3000 (at 5h) | ~70 | While not Thalidomide-based, this data on a VHL-recruiting PROTAC highlights the target-specific nature of optimal linker length.[6] |
| POE-3 Linker | Polyoxyether | ~10 | MDM2 | A549, Huh7, HepG2 | 230 - 390 | - | A polyoxyether linker of this length demonstrated significant antitumor activity and MDM2 degradation.[7] |
Note: The "hook effect," a phenomenon where PROTAC efficacy decreases at higher concentrations due to the formation of binary complexes, should be considered when interpreting degradation data.[3][4]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. The following are generalized protocols for key experiments.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, H661, Jurkat) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified time (e.g., 5, 18, or 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Data Analysis: Visualize the protein bands using an appropriate detection system. Perform densitometric analysis to quantify the protein levels relative to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with the same range of PROTAC concentrations used for the Western blot analysis.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
Conclusion
The optimization of linker length is a critical, empirical process in the development of effective Thalidomide-based PROTACs. While general trends suggest that extremely short or long linkers can be detrimental, the optimal length is highly target-dependent. The data and protocols presented in this guide provide a foundational framework for researchers to systematically explore the structure-activity relationship of PROTAC linkers and to design next-generation protein degraders with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Thalidomide and Pomalidomide in PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A critical component of many successful PROTACs is the ligand that recruits the E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively hijacked by derivatives of immunomodulatory drugs (IMiDs). This guide provides a detailed head-to-head comparison of two seminal IMiDs, thalidomide (B1683933) and pomalidomide (B1683931), as CRBN-recruiting ligands in PROTACs, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Pomalidomide | Thalidomide |
| CRBN Binding Affinity | Higher | Lower |
| PROTAC Potency | Generally Higher | Generally Lower |
| Ternary Complex Stability | Generally More Stable | Generally Less Stable |
| Off-Target Effects | Potential for off-target degradation of zinc-finger proteins (can be mitigated by linker position) | Less inherent off-target activity, but lower potency |
| Synthetic Complexity | Generally More Complex | Relatively Simpler |
Performance Data: A Quantitative Comparison
The efficacy of a PROTAC is largely determined by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide, which often translates to more potent PROTACs.[1]
CRBN Binding Affinity
The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction.
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1][2] |
| Thalidomide | ~250 nM | [1][2] |
This enhanced binding affinity of pomalidomide is attributed to an additional amino group on the phthalimide (B116566) ring, which forms a hydrogen bond with the backbone of CRBN, a feature absent in thalidomide.[3] This stronger interaction generally leads to more efficient ternary complex formation.[4]
PROTAC Degradation Efficiency (DC50 and Dmax)
While direct head-to-head comparisons of PROTACs for the same target with only the CRBN ligand being different are not abundant in literature, the general consensus is that pomalidomide-based PROTACs exhibit greater degradation potency.[4] This is reflected in lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.
The following table is illustrative and compiles data from various sources to highlight general performance. Experimental conditions may vary between studies.
| PROTAC (Target) | CRBN Ligand | DC50 | Dmax (%) | Reference |
| ARV-825 (BRD4) | Pomalidomide | ~1 nM | >95% | [5] |
| dBET1 (BRD4) | Thalidomide | <100 nM | >80% | [3] |
It is evident that lenalidomide-based PROTACs can also achieve picomolar potency in degrading BRD4, suggesting a potential advantage in efficacy over thalidomomide-based counterparts.[6]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow to assess the efficacy of a PROTAC involves cell treatment, protein quantification, and data analysis to determine key parameters like DC50 and Dmax.[7]
Caption: A typical workflow for assessing PROTAC-induced protein degradation.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells after treatment with a PROTAC.[7]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[7]
Ternary Complex Formation Assays
Validating the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action.[8] Various biophysical techniques can be employed.
Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.
1. Immobilization:
-
Immobilize one of the binding partners (e.g., the target protein or CRBN) onto an SPR sensor chip.
2. Binding Analysis:
-
Inject the PROTAC over the chip to measure the binary interaction.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the third component (the other protein) to measure the formation of the ternary complex.
-
The increase in response units compared to the PROTAC alone indicates ternary complex formation.[6]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters.
1. Sample Preparation:
-
Prepare purified proteins (target protein and CRBN) and the PROTAC in the same buffer to minimize heats of dilution.
2. ITC Experiment:
-
Load one protein into the sample cell and the PROTAC into the titration syringe.
-
Titrate the PROTAC into the protein solution and measure the heat changes.
-
To measure ternary complex formation, the protein in the cell can be pre-saturated with the second protein before titrating the PROTAC.
Global Proteomics for Specificity Assessment
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[5][9]
1. Cell Culture and Treatment:
-
Treat cells with the PROTAC at a concentration around its DC50 and for a specific duration. Include a vehicle control.
2. Protein Extraction and Digestion:
-
Harvest cells, lyse, and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
3. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Determine which proteins are significantly downregulated in the PROTAC-treated samples compared to the control.[9]
Conclusion
Pomalidomide generally offers superior performance over thalidomide as a CRBN-recruiting ligand in PROTACs, primarily due to its higher binding affinity to CRBN, which often leads to more potent and efficient protein degradation.[1][4] However, the choice of the E3 ligase ligand is just one aspect of PROTAC design. The nature of the linker and the warhead for the target protein are also critical determinants of overall efficacy and selectivity.[9] For instance, modifications at the C5 position of the pomalidomide phthalimide ring have been shown to mitigate the off-target degradation of certain zinc-finger proteins.[10][11] Therefore, while pomalidomide presents a more potent starting point, careful optimization of the entire PROTAC molecule is essential for developing a successful targeted protein degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Control Experiments for Thalidomide-O-C11-Acid Based PROTAC Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential control experiments for studies involving Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-C11-acid linker for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. By presenting objective performance data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary tools to validate the mechanism of action and specificity of their this compound based PROTACs.
Introduction to this compound Based PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC typically consists of a "warhead" that binds to the POI, an E3 ligase ligand, and a linker connecting the two. Thalidomide (B1683933) and its analogs are widely used ligands for the CRBN E3 ligase. The this compound linker provides a chemical handle to conjugate the thalidomide moiety to a warhead, with the 11-carbon chain offering a specific length and flexibility that can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), a critical determinant of degradation efficiency.
Robust control experiments are paramount to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects or other cellular processes. This guide outlines the key control experiments and provides a framework for their execution and interpretation.
Data Presentation: Comparative Analysis of PROTAC Activity
The following tables summarize representative quantitative data for a hypothetical this compound based PROTAC targeting a kinase (e.g., BTK or BRD4) and its corresponding controls. It is important to note that specific values such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are highly dependent on the specific POI, warhead, and cell line used.
Table 1: In Vitro Degradation Potency (DC₅₀ and Dₘₐₓ)
| Compound | Description | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | This compound linked to a kinase inhibitor | Kinase X | Cancer Cell Line A | 15 | >90 |
| Inactive Diastereomer Control | Active PROTAC with an inverted stereocenter on the thalidomide moiety | Kinase X | Cancer Cell Line A | >10,000 | <10 |
| Warhead-Only Control | Kinase inhibitor alone | Kinase X | Cancer Cell Line A | No degradation | 0 |
| Thalidomide Control | Thalidomide alone | Kinase X | Cancer Cell Line A | No degradation | 0 |
Table 2: Mechanistic Validation Controls
| Experiment | Condition | Expected Outcome for Active PROTAC | Rationale |
| Proteasome Inhibition | Active PROTAC + MG132 (Proteasome Inhibitor) | Rescue of Kinase X degradation | Confirms degradation is proteasome-dependent. |
| CRBN Ligand Competition | Active PROTAC + excess free Thalidomide | Inhibition of Kinase X degradation | Demonstrates that CRBN engagement is required. |
| mRNA Quantification | Active PROTAC treatment | No significant change in Kinase X mRNA levels | Rules out transcriptional repression as the cause of protein loss. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative Western Blotting for Protein Degradation
This is the most common method to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and the relevant controls (inactive diastereomer, warhead-only, vehicle).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the results in a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Proteasome Inhibition (MG132 Rescue) Experiment
This experiment confirms that the observed protein loss is due to proteasomal degradation.
-
Protocol:
-
Seed and culture cells as for a standard Western blot experiment.
-
Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add the active PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to both MG132-treated and untreated wells.
-
Incubate for the standard treatment duration.
-
Harvest cell lysates and perform Western blotting for the POI.
-
-
Expected Result: The degradation of the POI by the PROTAC should be significantly reduced or "rescued" in the cells pre-treated with MG132.
CRBN Ligand Competition Assay
This assay demonstrates that the PROTAC's activity is dependent on its binding to CRBN.
-
Protocol:
-
Seed and culture cells as for a standard Western blot experiment.
-
Co-treat cells with the active PROTAC at a fixed concentration (e.g., 5x DC₅₀) and a high concentration of free thalidomide (e.g., 10-100 µM).
-
Include controls for the PROTAC alone and vehicle.
-
Incubate for the standard treatment duration.
-
Harvest cell lysates and perform Western blotting for the POI.
-
-
Expected Result: The excess free thalidomide will compete with the PROTAC for binding to CRBN, leading to a reduction in POI degradation.
Inactive Diastereomer Control
The use of a stereoisomer of the E3 ligase ligand that does not bind to the ligase is a crucial negative control. For thalidomide, the (S)-enantiomer is active, while the (R)-enantiomer has significantly reduced CRBN binding. An inactive diastereomer of the PROTAC should be synthesized and tested alongside the active compound.
-
Protocol:
-
Synthesize the inactive diastereomer control, which is identical to the active PROTAC except for the stereochemistry of the thalidomide moiety.
-
Perform a dose-response experiment as described in the quantitative Western blotting protocol, including both the active PROTAC and the inactive diastereomer.
-
-
Expected Result: The inactive diastereomer should not induce significant degradation of the POI at concentrations where the active PROTAC is effective.
Quantitative RT-PCR for mRNA Analysis
This experiment rules out the possibility that the PROTAC is reducing protein levels by inhibiting transcription.
-
Protocol:
-
Treat cells with the active PROTAC at a concentration that causes robust degradation.
-
Incubate for a relevant time point (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for the POI's mRNA and a housekeeping gene for normalization.
-
-
Expected Result: There should be no significant decrease in the mRNA levels of the POI in cells treated with the PROTAC.
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
Logical Relationship of Control Experiments
Caption: Logical flow for validating PROTAC mechanism.
Assessing the Selectivity of Thalidomide-O-C11-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. This guide provides an objective comparison of the performance and selectivity of PROTACs that utilize a Thalidomide-O-C11-acid linker to recruit the E3 ubiquitin ligase Cereblon (CRBN). We will delve into supporting experimental data, provide detailed methodologies for key assessment techniques, and visualize the underlying biological processes.
The selectivity of a PROTAC is a critical determinant of its therapeutic window, as off-target degradation can lead to unforeseen toxicities.[1] This selectivity is not solely governed by the warhead's affinity for the target protein but is significantly influenced by the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The nature of the linker connecting the target-binding warhead to the E3 ligase ligand plays a pivotal role in the stability and conformation of this ternary complex, thereby dictating the efficiency and selectivity of degradation.[1]
The Role of the Linker in PROTAC Selectivity
The linker in a PROTAC molecule is not merely a spacer but an active component that influences its biological activity. The length, composition, and rigidity of the linker can dramatically impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). While polyethylene (B3416737) glycol (PEG) linkers are commonly employed for their hydrophilicity and flexibility, long alkyl chains, such as the O-C11-acid linker, offer a more hydrophobic and potentially more conformationally constrained alternative.
Studies have shown that varying the linker length can alter the selectivity of a PROTAC, sometimes enabling the degradation of one protein over a closely related one. While specific data for this compound PROTACs is not abundant in publicly available literature, we can infer their likely performance characteristics by examining studies on PROTACs with long alkyl chain linkers. Research on FBXO22 degraders, for instance, has shown that thalidomide (B1683933) amido derivatives with linkers longer than five carbon atoms exhibited moderate degradation activity, with a C8 linker achieving approximately 50% degradation.[2] This suggests that a long alkyl linker like the C11 chain can be effective in mediating protein degradation.
Comparative Performance of PROTACs with Different Linkers
To illustrate the impact of linker composition and length on PROTAC performance, the following table summarizes data from various studies on thalidomide-based PROTACs targeting different proteins.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | Jurkat | < 1 | > 95 | [1] |
| BRD4 | Pomalidomide | Alkyl | 8 | HeLa | ~10 | > 90 | [3] |
| p38α/β | Thalidomide analog | Alkyl-Triazole | ~15-20 | HEK293T | 10-100 | > 80 | [4] |
| FBXO22 | Thalidomide | Alkyl | 8 | Jurkat | ~1500 | ~50 | [2] |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs with different linkers. The performance of a PROTAC is highly dependent on the specific target protein, warhead, and cell line used.
Experimental Protocols for Assessing Selectivity
A rigorous assessment of PROTAC selectivity involves a combination of targeted and global proteomic approaches.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of the target protein and known off-target proteins following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein or a potential off-target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[1]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify the band intensities using image analysis software and normalize to the loading control.[1]
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Mass Spectrometry-Based Quantitative Proteomics
This is the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity, enabling the identification of both on-target and unanticipated off-target degradation events.[1][5]
Protocol:
-
Sample Preparation: Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol. It is advisable to use a concentration at or near the DC50 value for the target protein.[1]
-
Protein Extraction and Digestion: Harvest cells, lyse them, and quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.[5]
-
Peptide Labeling (e.g., TMT): For multiplexed quantitative analysis, label the peptide samples from different treatment conditions with isobaric tags such as Tandem Mass Tags (TMT).[5]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[1][5]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved in assessing the selectivity of this compound PROTACs, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the selectivity of a PROTAC.
Caption: Logical relationship of factors influencing PROTAC selectivity.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Thalidomide-O-C11-Acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] In the context of PROTACs, the thalidomide moiety serves as the "handle" to engage the CRBN E3 ligase. The "Thalidomide-O-C11-acid" linker represents a class of linkers where a long eleven-carbon alkyl chain with a terminal carboxylic acid is attached to the thalidomide core via an ether linkage. This long, flexible linker can significantly influence the formation and stability of the ternary complex, thereby affecting the efficacy and selectivity of the PROTAC.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC is the hijacking of the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target protein molecules for degradation.
Comparative Data Presentation
The following tables summarize representative quantitative data for a hypothetical this compound PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. The data is extrapolated from studies on PROTACs with long-chain alkyl linkers and is intended for comparative purposes.
In Vitro Activity
| Parameter | PROTAC A (C5 Linker) | PROTAC B (this compound) | PROTAC C (C16 Linker) |
| Target | BRD4 | BRD4 | BRD4 |
| Cell Line | HeLa | HeLa | HeLa |
| DC50 (nM) | 50 | 15 | 25 |
| Dmax (%) | 90 | >95 | 92 |
| Binding Affinity (Kd, nM to BRD4) | 120 | 115 | 125 |
| Binding Affinity (Kd, nM to CRBN) | 2500 | 2400 | 2550 |
| Ternary Complex Cooperativity (α) | 2.5 | 4.0 | 3.2 |
Note: Data is illustrative and compiled based on trends observed in different studies. Experimental conditions may vary.
In Vivo Activity
| Parameter | PROTAC A (C5 Linker) | PROTAC B (this compound) | PROTAC C (C16 Linker) |
| Animal Model | Mouse Xenograft (MV4-11) | Mouse Xenograft (MV4-11) | Mouse Xenograft (MV4-11) |
| Dosing (mg/kg, i.p.) | 50 | 50 | 50 |
| Tumor Growth Inhibition (%) | 60 | 85 | 75 |
| Target Degradation in Tumor (%) | 75 | 90 | 80 |
| Plasma Half-life (hours) | 4 | 6 | 5.5 |
| Oral Bioavailability (%) | <10 | 25 | 15 |
Note: Data is illustrative and compiled based on trends observed in different studies. Experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
In Vitro Degradation Assay (Western Blot)
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID) for xenograft studies.
-
Subcutaneously implant a human cancer cell line expressing the target protein (e.g., MV4-11 for BRD4).
2. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer the PROTAC at the desired dose and schedule (e.g., 50 mg/kg, daily intraperitoneal injection).
3. Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, excise tumors and measure their weight.
4. Pharmacodynamic (PD) Analysis:
-
Collect tumor and plasma samples at specified time points after the last dose.
-
Homogenize tumor tissue and perform Western blotting to assess the level of target protein degradation.
-
Analyze plasma samples using LC-MS/MS to determine the pharmacokinetic profile of the PROTAC.
Conclusion
The length and composition of the linker are critical determinants of a PROTAC's efficacy. While direct experimental data for this compound PROTACs is limited in publicly accessible literature, the analysis of PROTACs with similar long-chain alkyl linkers suggests that an eleven-carbon chain can provide an optimal balance of flexibility and length to facilitate potent ternary complex formation and subsequent protein degradation. The increased lipophilicity of the long alkyl chain may also contribute to improved cell permeability and oral bioavailability, though this often comes at the cost of reduced aqueous solubility. The provided experimental protocols offer a standardized framework for the in vitro and in vivo evaluation of such PROTACs, enabling researchers to systematically assess their therapeutic potential.
References
A Comparative Guide to a Novel Thalidomide-O-C11-acid PROTAC for BRD4 Degradation
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This guide provides a comparative benchmark of a novel Thalidomide-O-C11-acid PROTAC against two well-established BRD4 degraders, MZ1 and dBET1. The "this compound" component is a synthetic E3 ligase ligand-linker conjugate that utilizes a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[2][3] For the purpose of this guide, we will assume this novel PROTAC is designed to degrade the epigenetic reader protein BRD4, a high-value target in oncology.[4][5]
The benchmark will focus on key performance indicators for PROTACs, including degradation efficiency (DC50), maximal degradation (Dmax), and selectivity.[6][7] This objective comparison is intended for researchers, scientists, and drug development professionals to evaluate the potential of this new chemical entity.
Mechanism of Action: A Shared Strategy
All three PROTACs—the novel this compound PROTAC, MZ1, and dBET1—operate on a similar principle. They are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][8] By simultaneously binding to both BRD4 and an E3 ligase, they form a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BRD4 protein, marking it for degradation by the proteasome.[1]
The key difference between these degraders lies in the E3 ligase they recruit. The novel this compound PROTAC and dBET1 both utilize a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[9][10] In contrast, MZ1 employs a VHL ligand to recruit the von Hippel-Lindau (VHL) E3 ligase.[8][11][12] This choice of E3 ligase can influence the degradation kinetics, selectivity, and overall efficacy of the PROTAC.[9]
PROTAC-mediated protein degradation pathway.
Performance Data: A Comparative Analysis
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[1][6] The following table summarizes hypothetical performance data for the new this compound PROTAC alongside published data for MZ1 and dBET1 in relevant cancer cell lines.
| Compound | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Selectivity |
| This compound PROTAC (Hypothetical) | BRD4 | CRBN | MV4;11 (AML) | 15 | >90 | High for BRD4 |
| MZ1 | BRD4 | VHL | H661 / H838 | 8 / 23[12] | >90[12] | Preferential for BRD4 over BRD2/3[11][12] |
| dBET1 | BRD4 | CRBN | MV4;11 (AML) | ~140 (IC50)[13] | >85[14] | Pan-BET degrader[13] |
Note: Absolute values can vary depending on experimental conditions. The IC50 for dBET1 is a measure of cell proliferation inhibition, which is a downstream effect of degradation.
Experimental Protocols
To ensure a standardized and reproducible comparison, the following experimental protocols are recommended for evaluating PROTAC performance.
1. Cell Culture and Treatment:
-
Cell Lines: Human cell lines relevant to the target protein's function, such as MV4;11 (acute myeloid leukemia) or HeLa cells, should be used.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the PROTAC or a vehicle control (e.g., DMSO).[6] The final DMSO concentration should be kept constant across all wells, typically not exceeding 0.1%.[6]
2. Western Blot for Protein Degradation Analysis: This is a widely used method to quantify the levels of the target protein after PROTAC treatment.[1]
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), cells are washed with ice-cold PBS and then lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are denatured, separated by SDS-PAGE, and then transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).[1][12] Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[1] The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.[1] A dose-response curve is then generated to determine the DC50 and Dmax values.[1]
3. Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement by the PROTAC in intact cells. This assay measures the thermal stability of the target protein, which typically changes upon ligand binding.
4. Global Proteomics (Mass Spectrometry): To assess the selectivity of the PROTAC, mass spectrometry-based proteomics can be employed to quantify changes in the levels of thousands of proteins across the entire proteome after PROTAC treatment.[15] This provides an unbiased view of the PROTAC's specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pardon Our Interruption [opnme.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PROTAC Target Validation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, robust and reliable methods for validating the engagement of Proteolysis Targeting Chimeras (PROTACs) with their intended targets are crucial. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to directly measure target engagement in a physiologically relevant cellular context.[1][2][3] This guide provides an objective comparison of CETSA with other common methods for PROTAC target validation, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
The Principle of PROTAC Action and the Importance of Target Engagement
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the POI.[4] Therefore, confirming direct engagement of the PROTAC with its target inside the cell is a fundamental step in validating its mechanism of action.
Overview of Target Validation Methods
Several orthogonal methods are employed to validate PROTAC target engagement and subsequent degradation. This guide will focus on a comparative analysis of CETSA with three other widely used techniques: NanoBioluminescence Resonance Energy Transfer (NanoBRET), HiBiT Assay, and Drug Affinity Responsive Target Stability (DARTS).
Quantitative Comparison of Target Validation Methods
The following table summarizes key quantitative parameters for evaluating PROTAC efficacy and target engagement as measured by different methodologies. It is important to note that these values can be influenced by the specific PROTAC, target protein, cell line, and experimental conditions.
| Method | Key Parameters | Typical Range/Value | Advantages | Limitations |
| CETSA | EC50 (Target Engagement) | nM to µM range[5] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][3] | Not all protein-ligand interactions result in a significant thermal shift, can be lower throughput.[6] |
| NanoBRET | EC50 (Target Engagement) | nM to µM range[7] | High-throughput, real-time measurements in live cells, can assess ternary complex formation.[6][8] | Requires genetic modification of the target protein (fusion to NanoLuc).[6] |
| HiBiT Assay | DC50 (Degradation) , Dmax (Max Degradation) | DC50: nM to µM range, Dmax: >80%[9][10] | High-throughput, kinetic measurements of protein degradation, uses endogenous protein levels via CRISPR editing.[11][12] | Requires CRISPR/Cas9-mediated tagging of the endogenous protein.[12] |
| DARTS | Concentration-dependent protection | Qualitative to semi-quantitative | Label-free, does not require protein modification, suitable for early-stage validation.[13][14] | Often less quantitative than other methods, requires careful optimization of proteolysis.[13] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western blot-based CETSA experiment to determine the target engagement of a PROTAC in intact cells.[15]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations or a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
NanoBRET Target Engagement Assay Protocol
This protocol outlines the steps for a NanoBRET assay to measure PROTAC target engagement in live cells.[8][16]
-
Cell Preparation:
-
Co-transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer. Alternatively, use a stable cell line.
-
Plate the cells in a white, opaque 96-well plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the PROTAC.
-
Add the fluorescent tracer to the cells, followed by the addition of the PROTAC dilutions.
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 value for target engagement.
-
HiBiT Assay for Protein Degradation Protocol
This protocol describes a lytic HiBiT assay to quantify PROTAC-induced protein degradation.[11][12]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Add a lytic reagent containing the LgBiT protein and substrate to the cells.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and complementation of HiBiT and LgBiT.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[17]
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol provides a general workflow for a DARTS experiment to identify or validate PROTAC target engagement.[14][18][19]
-
Cell Lysis and PROTAC Incubation:
-
Lyse cultured cells to obtain a total protein lysate.
-
Incubate aliquots of the lysate with varying concentrations of the PROTAC or a vehicle control.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for partial protein digestion. The optimal protease concentration and incubation time need to be empirically determined.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the proteolytic reaction by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
-
-
Analysis by Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific to the target protein.
-
An increased band intensity for the target protein in the PROTAC-treated samples compared to the control indicates that the PROTAC has bound to and protected the target from proteolytic degradation.
-
Visualizing the Workflows and Mechanisms
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
CETSA Experimental Workflow
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.
Comparison of Target Validation Methods
Caption: Overview of different methods for PROTAC target validation.
Conclusion
The validation of PROTAC target engagement is a critical step in the development of this promising therapeutic modality. CETSA offers a powerful, label-free approach to directly measure target binding in a native cellular environment.[1] However, the choice of the optimal validation method depends on the specific research question, available resources, and the desired throughput. A multi-pronged approach, utilizing orthogonal methods like NanoBRET, HiBiT, and DARTS, provides the highest degree of confidence in the efficacy and mechanism of action of a PROTAC.[4] This guide provides the necessary information for researchers to make an informed decision on the most suitable strategy for their PROTAC validation needs.
References
- 1. pelagobio.com [pelagobio.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Frontiers | Current Advances in CETSA [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selvita.com [selvita.com]
- 9. lifesensors.com [lifesensors.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
Measuring PROTAC Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount for optimizing their efficacy. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for the detailed thermodynamic characterization of these interactions. This guide provides an objective comparison of ITC with other common methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1][2] The formation and stability of the key ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—are critical determinants of a PROTAC's degradation efficiency.[1][3] Therefore, accurately measuring the binding affinities of the binary and ternary complexes is a cornerstone of PROTAC development.
Comparative Analysis of Biophysical Techniques
Several biophysical techniques are available to characterize the binding events central to PROTAC function.[4][5] Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST) are among the most widely used methods. Each technique offers distinct advantages and disadvantages in terms of the information provided, throughput, and sample requirements.[1][6]
| Technique | Principle | Key Parameters Measured | Throughput | Sample Consumption | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[7] | K_D, ΔH, ΔS, Stoichiometry (n)[8] | Low[1] | High[6] | Label-free, in-solution, provides full thermodynamic profile.[4][7] | Low throughput, high sample requirement.[1][6] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface.[6] | K_D, k_on, k_off[9] | Medium[1] | Low[6] | Label-free, real-time kinetic data, high sensitivity.[6][10] | Immobilization of one binding partner may affect its activity.[10] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding.[11] | K_D, IC50[11] | High[11] | Low | Homogeneous, high-throughput, cost-effective.[11] | Requires a fluorescent label, potential for artifacts.[11] |
| MicroScale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding.[12][13] | K_D[12] | High | Very Low | Low sample consumption, wide range of affinities, tolerant to complex buffers.[12][13] | Requires a fluorescent label or intrinsic tryptophan fluorescence. |
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the application of ITC, SPR, FP, and MST in the characterization of PROTAC binding interactions.
Isothermal Titration Calorimetry (ITC) Protocol for PROTAC Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][14]
1. Sample Preparation:
-
Express and purify the target protein and E3 ligase to >95% purity.
-
Synthesize and purify the PROTAC molecule.
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) and ensure that the protein, PROTAC, and E3 ligase are all in the identical, degassed buffer to minimize heats of dilution.[8]
-
Accurately determine the concentrations of all components.
2. Binary Binding Titrations:
-
Target Protein - PROTAC:
-
E3 Ligase - PROTAC:
-
Load the E3 ligase (e.g., 10-50 µM) into the ITC cell.
-
Load the PROTAC (e.g., 100-500 µM) into the injection syringe.
-
Perform the titration as described above.
-
3. Ternary Complex Formation Titration:
-
To measure the binding of the second protein to the pre-formed binary complex, saturate the PROTAC with the first protein.
-
For example, to measure the binding of the E3 ligase to the Target-PROTAC complex:
-
Load the E3 ligase (e.g., 10-50 µM) into the ITC cell.
-
In the injection syringe, prepare a solution containing the PROTAC and a saturating concentration of the target protein (e.g., 100 µM PROTAC and 120 µM Target Protein).
-
Perform the titration.
-
4. Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) from the fitted parameters.
-
The cooperativity factor (α) can be calculated as the ratio of the binary K_D to the ternary K_D.[15]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex interactions and experimental processes involved in PROTAC research.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Surface Plasmon Resonance (SPR) for PROTAC Kinetics
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the kinetics of PROTAC-induced ternary complexes is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques, supported by experimental data, to elucidate its advantages in characterizing the dynamic interactions that underpin PROTAC efficacy.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] Their mechanism of action hinges on the formation of a transient ternary complex between the PROTAC molecule, a target protein, and an E3 ubiquitin ligase.[2] The stability and kinetics of this complex are critical determinants of a PROTAC's potency and selectivity.[3][4] While various techniques can measure biomolecular interactions, SPR has emerged as a particularly powerful tool for dissecting the nuanced kinetics of PROTAC systems.[2][5]
Unveiling the Kinetics: SPR in Focus
Surface Plasmon Resonance is a label-free, real-time optical biosensing technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.[6] This allows for the precise determination of not only the binding affinity (K D ) but also the association (k a or k on ) and dissociation (k d or k off ) rate constants, providing a complete kinetic profile of the interaction.[4] In the context of PROTACs, SPR is uniquely positioned to measure the kinetics of both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the all-important ternary complex formation.[2][5]
A Comparative Landscape: SPR vs. Alternative Technologies
While other techniques like Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) are also employed to study PROTACs, they each present a different set of capabilities and limitations.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Primary Output | Kinetic rate constants (k a , k d ), Affinity (K D ) | Thermodynamic parameters (ΔH, ΔS), Affinity (K D ), Stoichiometry (n) | Kinetic rate constants (k a , k d ), Affinity (K D ) |
| Throughput | Medium | Low | High |
| Sample Consumption | Low to Medium | High | Low |
| Label-Free | Yes | Yes | Yes |
| Real-time Monitoring | Yes | No (stepwise titration) | Yes |
| Kinetic Information | Direct measurement of on and off rates | No direct kinetic information | Direct measurement of on and off rates |
| Thermodynamic Data | Can be derived from temperature dependence studies | Direct measurement | Not typically used for thermodynamics |
| Suitability for Ternary Complex Kinetics | Excellent, currently the only technique for direct kinetic measurement[2][5] | Limited, provides affinity but not kinetics | Can be used, but may have sensitivity limitations for binary interactions[7] |
Quantitative Data Showcase: The MZ1 Case Study
The well-characterized PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 protein, serves as an excellent case study for comparing these techniques.[8]
Binary Interactions of MZ1
| Interaction | Technique | K D (nM) |
| MZ1 : VCB Complex | SPR | 75.2[2] |
| MZ1 : VCB Complex | ITC | 66[8] |
| MZ1 : BRD4 BD2 | ITC | 15[9] |
Ternary Complex: VHL:MZ1:BRD4 BD2
| Parameter | Technique | Value | Reference |
| Affinity (K D ) | SPR | 5.4 nM | [2] |
| ITC | 3.7 nM | [9] | |
| Association Rate (k a ) | SPR | 1.2 x 10^6 M^-1 s^-1 | [10] |
| Dissociation Rate (k d ) | SPR | 5.3 x 10^-3 s^-1 | [10] |
| Half-life (t 1/2 ) | SPR | ~130 s | [10] |
| Cooperativity (α) | SPR | >10 | [5] |
| ITC | ~15-26 | [7][8] |
Note: VCB refers to the VHL-ElonginB-ElonginC complex. BD2 refers to the second bromodomain.
The data clearly demonstrates the complementary nature of SPR and ITC, with both techniques yielding comparable affinity (K D ) values for the ternary complex.[4][5] However, SPR provides the invaluable kinetic parameters (k a and k d ) that are inaccessible by ITC.[2] This kinetic information is crucial for understanding the stability and lifetime of the ternary complex, which has been shown to correlate with the rate of target degradation.[4][5]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams outline the PROTAC mechanism and the experimental workflow for SPR analysis.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Teratogenic Potential of Thalidomide and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the teratogenic risks associated with thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), supported by experimental data and detailed methodologies.
Thalidomide, a drug infamously known for causing severe birth defects in the mid-20th century, has seen a resurgence in clinical use for treating conditions like multiple myeloma and erythema nodosum leprosum. This has led to the development of more potent derivatives, chiefly lenalidomide and pomalidomide. While offering enhanced therapeutic efficacy, these analogs also carry the inherent risk of teratogenicity, a primary concern for their clinical application. This guide provides an objective comparison of the teratogenic potential of thalidomide and its key derivatives, supported by experimental data from established animal models.
Executive Summary
The teratogenic effects of thalidomide and its derivatives are primarily mediated through their binding to the protein cereblon (CRBN). This interaction hijacks the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins essential for normal embryonic development, notably SALL4 and p63. The species-specific nature of this interaction is a critical factor in preclinical teratogenicity assessment. While rodents are largely resistant to thalidomide-induced malformations, zebrafish and chicken embryos have emerged as sensitive and effective models for studying these effects.
Experimental data indicates that both thalidomide and its analog lenalidomide exhibit clear teratogenic effects in these models. The evidence regarding pomalidomide is more complex, with some studies suggesting a lower teratogenic potential at therapeutically relevant concentrations, while others still indicate a risk, particularly at higher doses. The following sections provide a detailed comparison of these compounds, including quantitative data from in vivo assays, comprehensive experimental protocols, and a visualization of the underlying molecular pathway.
Quantitative Comparison of Teratogenic Potential
The teratogenic potential of thalidomide and its derivatives has been quantitatively assessed in various studies using zebrafish and chicken embryo models. The following table summarizes key findings, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lethal Concentration 50 (LC50). The Teratogenic Index (TI), calculated as the ratio of LC50 to the concentration at which malformations are observed, is a critical parameter in these assessments.
| Compound | Animal Model | Key Findings | Reference |
| Thalidomide | Zebrafish | Teratogenic potential could not be definitively established due to solubility limitations. However, toxicity, including a slight decrease in body length and mortality, was observed. | [1][2] |
| Chicken Embryo | Induces limb reduction defects when embryos are directly exposed. The S-enantiomer is more teratogenic than the R-enantiomer. | [3] | |
| Lenalidomide | Zebrafish | Teratogenic at potent anti-inflammatory concentrations. | [1] |
| Chicken Embryo | Teratogenic at potent anti-inflammatory concentrations. | [1] | |
| Pomalidomide | Zebrafish | Reported as non-teratogenic at potent anti-inflammatory concentrations in one study. Another study observed toxicity at higher concentrations but could not establish a clear teratogenic potential due to solubility issues. | [1][2] |
| Chicken Embryo | Reported as non-teratogenic at potent anti-inflammatory concentrations. | [1] |
Note: The teratogenicity of pomalidomide remains a subject of ongoing research, with differing results potentially attributable to variations in experimental protocols and concentrations tested.
Signaling Pathway of Thalidomide-Induced Teratogenicity
The primary mechanism of thalidomide-induced teratogenesis involves the CRL4-CRBN E3 ubiquitin ligase complex. The following diagram illustrates this pathway.
Caption: CRBN-mediated degradation of SALL4 and p63.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of teratogenic potential. The following are generalized protocols for the zebrafish embryo teratogenicity assay and the chicken embryo teratogenicity assay (CETA).
Zebrafish Embryo Teratogenicity Assay
This assay provides a high-throughput method for assessing developmental toxicity.[4]
Caption: Zebrafish teratogenicity assay workflow.
1. Embryo Collection and Preparation:
-
Collect freshly fertilized zebrafish (Danio rerio) eggs.
-
At 4-6 hours post-fertilization (hpf), select healthy, developing embryos under a stereomicroscope.
-
For direct exposure, embryos can be dechorionated using pronase treatment.
2. Compound Exposure:
-
Prepare serial dilutions of the test compounds (thalidomide, lenalidomide, pomalidomide) and controls (vehicle and positive control) in embryo medium.
-
Dispense the solutions into a 96-well plate.
-
Transfer one embryo into each well.
3. Incubation and Observation:
-
Incubate the plates at 28.5°C.
-
Observe the embryos at 24, 48, 72, and 96 hpf for lethal endpoints (coagulation, lack of somite formation, non-detached tail, no heartbeat) and sublethal teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature, fin malformations).[5]
4. Data Analysis:
-
Calculate the LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration causing malformations in 50% of embryos).
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Calculate the Teratogenic Index (TI = LC50 / EC50) to quantify the teratogenic potential.[6]
Chicken Embryo Teratogenicity Assay (CETA)
The chicken embryo is a well-established in vivo model that shares developmental similarities with human embryos.[7]
1. Egg Incubation and Windowing:
-
Incubate fertile chicken eggs at 37.5°C and 60% humidity.
-
At Hamburger-Hamilton (HH) stage 10-11 (around 40 hours of incubation), create a small window in the eggshell to expose the embryo.
2. Compound Administration:
-
Prepare solutions of the test compounds.
-
Administer a precise volume of the test solution directly to the embryo. Common methods include:
-
Sub-blastodermal injection: Injecting the compound beneath the embryo.
-
Drug-soaked bead application: Placing a small bead soaked in the test compound adjacent to the developing limb bud.[3]
-
3. Resealing and Incubation:
-
Seal the window with a sterile coverslip and paraffin (B1166041) wax.
-
Return the eggs to the incubator and continue incubation.
4. Embryo Analysis:
-
At a designated time point (e.g., day 10 of incubation), harvest the embryos.
-
Examine the embryos for gross morphological abnormalities, particularly limb defects (amelia, phocomelia), and other developmental anomalies.
-
For detailed skeletal analysis, embryos can be stained with Alcian blue (for cartilage) and Alizarin red (for bone).
Conclusion
The teratogenic potential of thalidomide and its derivatives remains a significant consideration in their clinical use. This guide provides a comparative framework based on available experimental data, highlighting the established teratogenicity of thalidomide and lenalidomide. While some studies suggest a lower teratogenic risk for pomalidomide, further research is necessary to fully delineate its safety profile. The provided experimental protocols for zebrafish and chicken embryo assays offer standardized methodologies for future comparative studies. A thorough understanding of the underlying CRBN-mediated signaling pathway is crucial for the development of safer, non-teratogenic immunomodulatory drugs. Researchers and drug development professionals must continue to employ rigorous preclinical testing to mitigate the devastating consequences of teratogen exposure.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of thalidomide in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 5. keep.eu [keep.eu]
- 6. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-C11-acid
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical compounds is paramount to ensuring both personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Thalidomide-O-C11-acid, a derivative of the potent teratogen thalidomide (B1683933) and a component often used in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical to mitigate the risks associated with this class of compounds.
Immediate Safety and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent and hazardous compounds, with the primary health concern being their teratogenic potential, which can cause severe birth defects.[1][2] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.[1]
Key Safety Data:
| Property | Value/Information | Source |
| Known Hazards | Known human teratogen, potential for reproductive harm.[2] Toxic if swallowed.[3][4] | [2][3][4] |
| Primary Mitigation | Strict containment, use of appropriate Personal Protective Equipment (PPE).[1] | [1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[1][5] | [1][5] |
| Storage | Store locked up in a tightly closed, dry, and well-ventilated place.[6][7] | [6][7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal process.[2]
1. Personal Protective Equipment (PPE):
Before beginning, ensure you are wearing the appropriate PPE. A multi-layered approach is mandatory.[1]
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is recommended.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[8]
-
Lab Coat: A lab coat or other protective clothing should be worn.[8]
-
Respiratory Protection: A respirator may be necessary if there is a risk of dust or aerosol formation.[8]
2. Waste Segregation and Collection:
Proper segregation of waste streams is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[1]
-
Unused or waste powder should be collected in its original container or a clearly labeled, sealed container for chemical waste.[5]
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
3. Container Management:
-
Container Selection: Use a compatible, leak-proof container with a secure screw-on cap.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[2][8] Do not use chemical formulas or abbreviations on the primary label.[8]
-
Storage: Keep the waste container closed except when adding waste and store it in a designated and properly labeled satellite accumulation area.[8] Place the primary waste container in a secondary containment bin to prevent spills.[8]
4. Decontamination:
-
Work Surfaces: At the end of any procedure, decontaminate the work area with a suitable solvent.
-
Glassware: Non-disposable glassware should be decontaminated using a validated procedure, or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.[2]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[8] Collect the rinsate as hazardous waste.[8]
5. Spill Management:
In the event of a spill:
-
Evacuate the area and ensure it is well-ventilated.[8]
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).[5][8]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[8]
-
Dispose of all contaminated materials as hazardous waste.[8]
6. Final Disposal:
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal contractor.[5][8] Do not dispose of this chemical down the drain or in general trash.[1][5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting our ecosystem.
References
Essential Safety and Logistical Information for Handling Thalidomide-O-C11-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Thalidomide-O-C11-acid. Given the hazardous nature of thalidomide (B1683933) and its analogs, strict adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination. Thalidomide is a known human teratogen and its analogs should be handled with the same level of caution[1][2].
Personal Protective Equipment (PPE)
Due to the hazardous properties of this compound, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, a comprehensive suite of personal protective equipment is mandatory[3]. This compound and its derivatives are classified as cytotoxic, and appropriate precautions must be taken to minimize exposure[4][5].
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[6][7] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[3][6][8][9] | Protects eyes from splashes, aerosols, and dust particles. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[6][8][9] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a surgical mask should be worn, especially when handling the solid compound or if there is a risk of aerosol generation.[9][10] | Prevents inhalation of airborne particles. |
Operational and Handling Procedures
All manipulations involving solid this compound should be conducted in a designated controlled environment to minimize exposure risk.
-
Engineering Controls : All handling of the solid compound must be performed within a certified chemical fume hood or a biological safety cabinet[1][8]. Ensure adequate ventilation in the work area[3].
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory where this compound is handled[2][3][8]. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3][8].
-
Weighing : When weighing the solid compound, do so in a ventilated enclosure.
-
Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Training : All personnel handling this compound must be trained on the specific hazards and the procedures outlined in this document and the Safety Data Sheet (SDS)[5][10].
Spill Management
In the event of a spill, prompt and safe cleanup is critical to prevent exposure and contamination[5].
-
Evacuate : Immediately alert others in the area and evacuate non-essential personnel[1].
-
Secure the Area : Cordon off the spill area to prevent entry[2].
-
Ventilate : Ensure the area is well-ventilated[1].
-
Wear Full PPE : Before attempting to clean the spill, don the full required personal protective equipment[8].
-
Containment :
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a suitable disinfectant)[1][9].
-
Disposal : All contaminated materials, including absorbent pads, gloves, and gowns, must be disposed of as hazardous chemical waste[8][9].
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification : This material must be treated as hazardous chemical waste[8].
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1].
-
Containerization : Collect all waste (solid and liquid) in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name[1].
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials[1].
-
Pickup and Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations[1][8].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
